Aster-A Ligand-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H22N4O4S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C19H22N4O4S/c1-19(2,3)27-18(26)23-9-8-13-14(10-23)28-17(21-13)22-16(25)12-6-4-11(5-7-12)15(20)24/h4-7H,8-10H2,1-3H3,(H2,20,24)(H,21,22,25) |
InChI Key |
CGVBNXBOCBXLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of Aster-A Ligand-3?
It appears there may be some ambiguity in the term "Aster-A Ligand-3," as search results point to two distinct but related scientific concepts. To provide you with the most accurate and relevant in-depth technical guide, please clarify which of the following you are interested in:
-
This compound as a chemical compound for PROTACs: This refers to a molecule that acts as a ligand for an E3 ligase and is used in the synthesis of a PROTAC (Proteolysis Targeting Chimera) known as an "Aster-A degrader." If this is your interest, the guide will focus on the mechanism of PROTACs, the role of E3 ligase ligands, and the synthesis and application of the Aster-A degrader.
-
Ligands of the Aster-A protein (GRAMD1A): This pertains to the molecules that bind to the Aster-A protein, a key player in non-vesicular cholesterol transport. If this is your area of interest, the guide will detail the structure and function of the Aster-A protein, the nature of its endogenous ligands (like cholesterol), the mechanism of cholesterol transport, and the action of known small molecule inhibitors.
Once you specify your focus, I can proceed with a targeted search and provide a comprehensive technical guide that meets your requirements for data presentation, experimental protocols, and visualizations.
The Advent of Novel E3 Ligase Ligands: A Technical Guide to Accelerating PROTAC Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has been revolutionized by the emergence of Proteolysis-Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful new therapeutic modality by coopting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] A critical component of any PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein.[3][4][5] While the landscape was initially dominated by ligands for a handful of E3 ligases, namely Cereblon (CRBN) and von Hippel-Lindau (VHL), recent years have seen a surge in the discovery and synthesis of novel E3 ligase ligands, dramatically expanding the therapeutic potential of PROTACs.[1][2][3][5]
This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of these novel E3 ligase ligands. It is designed to equip researchers, scientists, and drug development professionals with the knowledge and methodologies necessary to navigate this rapidly evolving field. We will delve into the core strategies for ligand discovery, present quantitative data for key novel ligands, provide detailed experimental protocols for their characterization, and outline synthetic approaches.
Expanding the E3 Ligase Toolbox: A New Frontier in PROTAC Development
The reliance on a limited repertoire of E3 ligases has presented a bottleneck in PROTAC development, restricting the scope of degradable proteins and potential therapeutic applications.[1][2] The expansion of the E3 ligase toolbox promises to overcome these limitations by:
-
Overcoming Resistance: The emergence of resistance to CRBN- or VHL-based PROTACs underscores the need for alternative E3 ligase recruiters.[6]
-
Tissue-Specific Degradation: Many of the newly explored E3 ligases exhibit tissue-specific expression patterns, opening the door to more targeted therapies with reduced off-target effects.[3]
-
Broadening the Scope of Degradable Targets: Different E3 ligases may have distinct substrate specificities and cellular localizations, enabling the degradation of a wider range of proteins.
The following table summarizes key quantitative data for a selection of recently discovered E3 ligase ligands and the resulting PROTACs.
| E3 Ligase | Ligand/PROTAC | Target Protein | Binding Affinity (Kd to E3) | Degradation Efficacy (DC50) | Maximal Degradation (Dmax) | Cell Line |
| KEAP1 | MS83 | BRD4 | < 15 nM (IC50 of ligand) | - | - | - |
| SD-2406 | BRD4 | 1.3 nM (Kd of ligand) | - | - | - | |
| SD2267 | KEAP1 | - | 100-300 nM | - | AML12 | |
| DCAF1 | OICR-8268 | - | 38 nM (SPR KD) | - | - | - |
| DCAF11 | L134 (22a) | BRD4 | - | 7.36 nM | > 98% | - |
| FBXO22 | 22-JQ1 | BRD4 | - | Potent degradation | - | A549 |
| AHPC-CHO | FBXO22 | - | 150 nM | 72% | - | |
| VHL | ARV-110 | Androgen Receptor | - | 1 nM | 85% | VCaP |
| DT2216 | BCL-XL | - | 63 nM | 90.8% | MOLT-4 | |
| ARD-266 | Androgen Receptor | - | 0.5 nM | - | LNCaP | |
| ARV-471 | Estrogen Receptor α | - | 1.8 nM | - | MCF-7 | |
| CRBN | Compound B6 | BRD9 | - | 1 nM | - | - |
| Compound E32 | BRD9 | - | 1 nM | - | - |
The PROTAC Mechanism: A Symphony of Induced Proximity
The fundamental principle of PROTAC action is the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Discovering Novel E3 Ligase Ligands: A Multi-pronged Approach
The identification of new E3 ligase ligands is paramount to expanding the PROTAC toolbox. Several key strategies are employed in this endeavor, each with its own strengths and applications.
Experimental Protocols
HTS allows for the rapid screening of large compound libraries to identify initial hits.[7] AlphaScreen and Fluorescence Polarization (FP) are commonly employed assay formats.[1][8]
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol: [1][8][9]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Reconstitute and dilute biotinylated E3 ligase and a His-tagged substrate peptide (degron) in assay buffer.
-
Dilute AlphaLISA Acceptor beads (e.g., Nickel Chelate) and AlphaScreen Donor beads (e.g., Streptavidin-coated) in assay buffer.
-
Prepare a compound library plate with serial dilutions of test compounds in DMSO.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the E3 ligase solution to each well.
-
Add 5 µL of the degron solution to each well.
-
Add 50 nL of compound solution from the library plate.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of Acceptor beads to each well.
-
Add 5 µL of Donor beads to each well.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 values for active compounds by fitting the data to a dose-response curve.
-
Biophysical assays are crucial for validating hits from primary screens and for characterizing the thermodynamics and kinetics of ligand binding and ternary complex formation.[10][11]
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis: [10][11][12][13][14]
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface (e.g., CM5 chip) using a mixture of EDC and NHS.
-
Inject the purified E3 ligase (e.g., Avi-tagged and biotinylated) over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Binary Interaction Analysis (Ligand-E3):
-
Inject a series of concentrations of the E3 ligase ligand over the immobilized E3 ligase surface.
-
Regenerate the surface between injections using an appropriate regeneration solution.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Fit the data to determine the kinetics and affinity of the ternary complex formation.
-
Calculate the cooperativity factor (α), which is the ratio of the affinity of the PROTAC for the E3 ligase in the presence of the target protein to its binary affinity.
-
Isothermal Titration Calorimetry (ITC) Protocol: [15][16][17][18][19]
-
Sample Preparation:
-
Dialyze the purified E3 ligase and the ligand into the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and the ligand.
-
Degas all solutions before use.
-
-
ITC Experiment:
-
Load the E3 ligase solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, timed injections of the ligand into the sample cell while monitoring the heat change.
-
Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Ultimately, the efficacy of a PROTAC must be demonstrated in a cellular context.
Western Blotting for Protein Degradation:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein, followed by a loading control antibody (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation) values.[20][21][22][23]
-
HiBiT Lytic Assay for High-Throughput Degradation Analysis: [6]
-
Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag into the endogenous locus of the target protein.
-
-
Assay Procedure:
-
Plate the HiBiT-tagged cells in a 384-well plate.
-
Treat with a serial dilution of the PROTAC.
-
After the desired incubation time, add a lytic reagent containing the LgBiT protein and a luciferase substrate.
-
Measure the luminescence signal on a plate reader.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the amount of HiBiT-tagged protein.
-
Calculate DC50 and Dmax values as described for Western blotting.
-
Synthesis of Novel E3 Ligase Ligands
The chemical synthesis of novel E3 ligase ligands is a critical step in the development of new PROTACs. The following provides an overview of synthetic approaches for ligands targeting several emerging E3 ligases.
KEAP1 Ligands
KEAP1 is an attractive E3 ligase for PROTAC development, and several classes of ligands have been explored.[2][4][24][25][26] Non-covalent inhibitors like KI696 and its derivatives are particularly promising. The synthesis often involves building a core scaffold and then functionalizing it to introduce a linker attachment point.
A general synthetic scheme for a KEAP1 ligand-based PROTAC might involve the following steps:
-
Synthesis of the core KEAP1 ligand with a reactive handle (e.g., a hydroxyl or amino group).
-
Synthesis of the linker with appropriate functional groups at each end.
-
Coupling of the KEAP1 ligand to one end of the linker.
-
Coupling of the target protein ligand (e.g., JQ1) to the other end of the linker.
-
Purification and characterization of the final PROTAC molecule.
DCAF1 Ligands
The discovery of nanomolar DCAF1 ligands, such as OICR-8268, has opened up new avenues for PROTAC design.[27][28][29] The synthesis of these ligands often involves multi-step organic synthesis, with key steps including amide couplings and the formation of heterocyclic rings. The pyrazole (B372694) group of OICR-8268 has been identified as a suitable point for linker attachment.[29]
FBXO22 Ligands
FBXO22 has been identified as a recruitable E3 ligase through CRISPR activation screens.[30][31][32][33][34] Ligands for FBXO22 often contain an electrophilic warhead that covalently reacts with cysteine residues on the protein. The synthesis of FBXO22-recruiting PROTACs involves coupling an electrophilic fragment to a target protein ligand via a linker. For example, the synthesis of 22-JQ1 involved coupling an FBXO22-interacting electrophilic ligand to JQ1.[30][31]
Conclusion
The discovery and synthesis of novel E3 ligase ligands are at the forefront of PROTAC research. The expansion of the E3 ligase toolbox is poised to unlock the full therapeutic potential of targeted protein degradation, enabling the development of more selective, potent, and safer medicines. This guide has provided a comprehensive overview of the key concepts, methodologies, and data in this exciting and rapidly advancing field. By leveraging the strategies and protocols outlined herein, researchers can accelerate the discovery and development of the next generation of PROTAC-based therapeutics.
References
- 1. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in KEAP1-based PROTACs as emerging therapeutic modalities: Structural basis and progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 4. Harnessing the E3 Ligase KEAP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jove.com [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. aragen.com [aragen.com]
- 12. o2hdiscovery.co [o2hdiscovery.co]
- 13. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 20. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lifesensors.com [lifesensors.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. yakhak.org [yakhak.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. biorxiv.org [biorxiv.org]
- 31. A CRISPR activation screen identifies FBXO22 supporting targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Developing novel FBXO22 recruiting mechanisms for targeted protein degradation | Poster Board #469 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 33. A CRISPR activation screen identifies FBXO22 as an E3 ligase supporting targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Canberra IP [canberra-ip.technologypublisher.com]
Understanding the role of Aster-A (GRAMD1A) in cholesterol transport
An In-depth Technical Guide to the Role of Aster-A (GRAMD1A) in Cholesterol Transport
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cholesterol homeostasis is critical for cellular function, and its dysregulation is implicated in numerous diseases. The transport of cholesterol between the plasma membrane (PM) and the endoplasmic reticulum (ER) is a key regulatory node. Aster-A (GRAMD1A) is a pivotal ER-resident protein that facilitates the non-vesicular transport of "accessible" cholesterol from the PM to the ER. It acts as a sensor and a transporter, directly linking the cholesterol content of the PM to the regulatory machinery in the ER. This document provides a comprehensive technical overview of Aster-A's molecular architecture, mechanism of action, involvement in cellular signaling, and the experimental methodologies used to elucidate its function.
Molecular Architecture of Aster-A (GRAMD1A)
Aster-A is an integral ER membrane protein belonging to the GRAMD1 family (GRAMD1a, 1b, 1c), which are characterized by a conserved domain structure essential for their function.[1][2]
-
N-Terminal GRAM Domain: This domain (Glucosyltransferases, Rab-like GTPase activators, and Myotubularins) is structurally similar to a PH domain and functions as a coincidence detector.[2][3] It binds to the inner leaflet of the PM by recognizing both anionic lipids, such as phosphatidylserine (B164497) (PS), and accessible cholesterol.[1][3][4] This dual recognition is critical for recruiting the protein to ER-PM contact sites specifically when PM cholesterol levels rise.[4][5]
-
Central StART-like Domain: This domain is structurally related to the Steroidogenic Acute Regulatory Protein (StAR)-related lipid transfer (StART) domain.[2][3] It contains a hydrophobic cavity that binds a single cholesterol molecule, shielding it from the aqueous cytosol during transport.[3][5] This domain is responsible for the extraction of cholesterol from the PM and its subsequent delivery to the ER membrane.[1][3]
-
C-Terminal Transmembrane (TM) Domain: A single alpha-helix that anchors the protein to the ER membrane, ensuring its correct subcellular localization.[1][5] The GRAMD1 proteins can form homo- and heteromeric complexes through their TM domains.[2][3]
Figure 1: Domain architecture and functions of Aster-A (GRAMD1A).
Mechanism of Cholesterol Transport
Aster-A facilitates cholesterol transport from the PM to the ER through a coordinated, multi-step process initiated by changes in PM lipid composition.[3]
-
Sensing Elevated PM Cholesterol: Under basal conditions, most PM cholesterol is sequestered by lipids like sphingomyelin (B164518), making it "inaccessible".[2][3] When the pool of accessible cholesterol expands (e.g., following HDL-cholesterol uptake or sphingomyelinase activity), the GRAM domain's affinity for the PM increases.[2][3][6]
-
Recruitment to ER-PM Contact Sites: The binding of the GRAM domain to accessible cholesterol and PS promotes the translocation of Aster-A to membrane contact sites where the ER and PM are closely apposed.[4][5]
-
Cholesterol Extraction and Transfer: At the contact site, the StART-like domain extracts a cholesterol molecule from the PM's inner leaflet.[1]
-
Delivery to the ER: The StART-like domain then transfers the bound cholesterol to the ER membrane, likely down a concentration gradient, as the ER has a much lower cholesterol concentration than the PM.[5][7][8] This delivery to the ER has critical downstream regulatory consequences.[3]
Figure 2: Workflow of Aster-A-mediated cholesterol transport from the PM to the ER.
Quantitative Analysis of Aster-A Function
Biophysical assays have been employed to quantify the binding and transport activities of Aster-A domains. Fluorescence polarization and competition assays are used to determine binding affinities and inhibitor potencies for the StART-like domain.
| Protein Domain | Ligand / Compound | Assay Type | Measured Value | Reference |
| GRAMD1A StART-like | 22-NBD-cholesterol | Fluorescence Polarization | Kd: 115 ± 14 nM | [9] |
| GRAMD1A StART-like | 25-hydroxycholesterol | Competition Assay | IC50: 137 ± 27 nM | [9][10] |
| GRAMD1A StART-like | 25-hydroxycholesterol | Competition Assay | Ki: 114 nM | [9][10] |
| GRAMD1A StART-like | Autogramin-2 (inhibitor) | Competition Assay | IC50: 349 ± 51 nM | [9][10] |
| GRAMD1A StART-like | Autogramin-2 (inhibitor) | Competition Assay | Ki: 290 nM | [9][10] |
Key Experimental Methodologies
Protocol 1: In Vitro Cholesterol Transfer Assay (FRET-based)
This assay measures the ability of the purified StART-like domain to transfer a fluorescent cholesterol analog between two populations of liposomes.[2][11]
Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore, dehydroergosterol (B162513) (DHE, a fluorescent cholesterol analog), and an acceptor fluorophore, Dansyl-phosphatidylethanolamine (Dansyl-PE). Transfer of DHE from donor liposomes to acceptor liposomes brings the two fluorophores into proximity, resulting in an increase in FRET signal that is proportional to the amount of sterol transferred.[2][11]
Methodology:
-
Prepare Liposomes:
-
Donor Liposomes: Prepare liposomes composed of a phospholipid (e.g., DOPC) and DHE (e.g., 10 mol% DHE, 90 mol% DOPC).
-
Acceptor Liposomes: Prepare liposomes composed of a phospholipid and Dansyl-PE (e.g., 2.5 mol% Dansyl-PE, 97.5% DOPC).
-
-
Assay Setup:
-
In a fluorometer cuvette, mix donor and acceptor liposomes in an appropriate buffer.
-
Record the baseline fluorescence (Excitation: DHE wavelength, Emission: Dansyl-PE wavelength).
-
-
Initiate Transfer:
-
Add the purified Aster-A StART-like domain protein to the cuvette. As a negative control, use buffer or a non-transport protein like BSA.
-
-
Monitor FRET:
-
Continuously monitor the increase in FRET signal over time. The rate of increase reflects the cholesterol transfer activity of the protein.
-
Figure 3: Experimental workflow for the FRET-based cholesterol transfer assay.
Protocol 2: Ligand Binding Assay (Fluorescence Polarization)
This assay quantifies the binding affinity of ligands (e.g., cholesterol analogs, inhibitors) to the Aster-A StART-like domain.[9][10]
Principle: A small fluorescently-labeled ligand (e.g., 22-NBD-cholesterol) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a much larger protein (the StART-like domain), its tumbling slows dramatically, causing a significant increase in fluorescence polarization. The dissociation constant (Kd) can be calculated by titrating the protein against a fixed concentration of the fluorescent ligand.
Methodology:
-
Prepare Reagents:
-
Purified Aster-A StART-like domain at a range of concentrations.
-
A fixed, low concentration of a fluorescent cholesterol analog (e.g., 22-NBD-cholesterol).
-
-
Assay Setup:
-
In a multi-well plate suitable for fluorescence polarization, add the fluorescent ligand to each well.
-
Add increasing concentrations of the purified StART-like domain to the wells.
-
-
Incubation: Incubate the plate at room temperature to allow binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a plate reader.
-
Data Analysis:
-
Plot the change in polarization against the protein concentration.
-
Fit the data to a one-site binding equation to determine the Kd.
-
For competition assays, a fixed concentration of protein and fluorescent ligand is incubated with increasing concentrations of an unlabeled competitor (e.g., 25-hydroxycholesterol), and the IC50 is determined.[9][10]
-
Protocol 3: Cellular Cholesterol Transport Analysis
This approach assesses the function of Aster-A in living cells, often by observing the consequences of its removal via gene editing.[2][3][6]
Principle: By knocking out GRAMD1A (and other GRAMD1s) using CRISPR/Cas9, one can measure the resulting defect in PM-to-ER cholesterol transport. This is often done by artificially increasing the accessible cholesterol pool at the PM and monitoring its accumulation or its effect on downstream signaling.[2][3]
Methodology:
-
Generate Knockout Cells: Use CRISPR/Cas9 to generate GRAMD1 triple knockout (TKO) cells (lacking GRAMD1a, 1b, and 1c) and corresponding wild-type (WT) control cells.[2][6]
-
Induce Cholesterol Flux: Treat cells with sphingomyelinase (SMase). SMase hydrolyzes sphingomyelin at the PM, liberating a large pool of accessible cholesterol and stimulating its transport to the ER.[2][3]
-
Monitor Accessible PM Cholesterol:
-
Transfect cells with a fluorescent biosensor for accessible cholesterol, such as a GFP-tagged GRAM domain (EGFP-GRAM1b) or GFP-D4H.[2][12]
-
Use live-cell imaging (e.g., confocal or TIRF microscopy) to monitor the recruitment of the biosensor to the PM. In TKO cells, the lack of transport to the ER leads to an exaggerated and sustained accumulation of accessible cholesterol at the PM, resulting in stronger biosensor recruitment compared to WT cells.[2][3]
-
-
Assess Downstream Signaling:
Signaling Pathways and Cellular Roles
Aster-A's primary role in PM-to-ER cholesterol transport integrates it into several key cellular pathways.
Cholesterol Homeostasis and SREBP-2 Regulation
The transport of cholesterol to the ER by Aster proteins is a critical feedback mechanism for regulating cellular cholesterol levels. The ER is the hub for cholesterol sensing. When ER cholesterol levels rise, the SREBP-2 protein is retained in the ER, preventing its proteolytic activation and subsequent translocation to the nucleus.[3][4] This suppresses the transcription of genes involved in cholesterol synthesis (e.g., HMGCR) and uptake (e.g., LDLR). By delivering cholesterol to the ER, Aster-A directly contributes to the suppression of the SREBP-2 pathway, thus preventing cellular cholesterol overload.[2][3] In cells lacking GRAMD1 proteins, this transport is impaired, leading to reduced SREBP-2 suppression even when PM cholesterol is high.[2][3]
Figure 4: Aster-A's role in the SREBP-2 cholesterol feedback pathway.
Hedgehog Signaling
The Hedgehog (Hh) signaling pathway is crucial for embryonic development. The key signal transducer, Smoothened (SMO), requires cholesterol modification (cholesterylation) in the ER for its maturation and exit from the ER.[7] Recent studies have shown that GRAMD1 proteins, including GRAMD1A, facilitate the transport of PM cholesterol to the ER, thereby increasing the substrate pool for SMO cholesterylation and enhancing Hh signaling.[7][13]
Autophagy
Autophagy is a cellular degradation process requiring the formation of a double-membraned autophagosome. The biogenesis of this membrane requires lipids, but the role of cholesterol and its transport has been unclear. GRAMD1A has been identified as a key protein required for autophagosome biogenesis.[14][15][16] It accumulates at sites of autophagosome initiation and its cholesterol transfer activity is necessary for the process.[14][15] Small molecule inhibitors of Aster-A, known as autogramins, were discovered as they block autophagy.[14] This finding implicates local cholesterol transfer as a critical step in the early stages of autophagosome formation.[15]
Therapeutic Potential and Drug Development
The central role of Aster-A and its family members in cholesterol transport makes them attractive targets for therapeutic intervention.
-
Cardiovascular Disease: By controlling the flux of cholesterol from the PM to the ER for esterification and storage, Aster proteins are involved in processes relevant to atherosclerosis. For instance, intestinal Aster proteins are key for dietary cholesterol absorption, and mice lacking these proteins are protected from diet-induced hypercholesterolemia.[8]
-
Small Molecule Inhibitors: The development of selective inhibitors for Aster proteins provides powerful tools for research and potential therapeutic leads.[17]
Conclusion and Future Directions
Aster-A (GRAMD1A) is a multifaceted protein that functions as a molecular ruler of PM cholesterol, translating lipid concentration into a direct transport event that fuels downstream metabolic and signaling pathways. Its elegant mechanism, combining lipid sensing and transfer within a single polypeptide, represents a key node in cellular cholesterol homeostasis. Future research will likely focus on the specific roles of different GRAMD1 homo- and hetero-oligomers, the regulation of Aster-A expression and activity, and its coordination with other lipid transport proteins at membrane contact sites. The continued development of selective chemical probes and inhibitors will be invaluable for dissecting these complex processes and exploring the therapeutic potential of targeting non-vesicular cholesterol transport.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. Movement of accessible plasma membrane cholesterol by the GRAMD1 lipid transfer protein complex | eLife [elifesciences.org]
- 3. Movement of accessible plasma membrane cholesterol by the GRAMD1 lipid transfer protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonvesicular trafficking of cholesterol by Aster proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aster proteins facilitate nonvesicular plasma membrane to ER cholesterol transport in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. GRAMD1/ASTER‐mediated cholesterol transport promotes Smoothened cholesterylation at the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aster-dependent non-vesicular transport facilitates dietary cholesterol uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Using GRAM Domain–Based Biosensors to Monitor Accessible Cholesterol Distribution in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. GRAMD1/ASTER‐mediated cholesterol transport promotes Smoothened cholesterylation at the endoplasmic reticulum | The EMBO Journal [link.springer.com]
- 14. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 16. Toward the role of cholesterol and cholesterol transfer protein in autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective Aster inhibitors distinguish vesicular and nonvesicular sterol transport mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Biology of Aster-A Ligand-3 Binding to the VHL E3 Ligase
Foreword
Initial searches for "Aster-A Ligand-3" did not yield specific publicly available data. This suggests that the molecule may be proprietary, part of early-stage unpublished research, or a hypothetical entity for the purposes of this request.
To fulfill the detailed requirements of this technical guide, we will proceed using a well-established and highly analogous system: a novel PROTAC (Proteolysis-Targeting Chimera) that recruits a target protein to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This model system is a cornerstone of modern pharmacology and accurately reflects the biophysical and structural biology workflows pertinent to the study of any ligand that mediates the interaction between a target protein and an E3 ligase.
This document will serve as a comprehensive template, demonstrating the required data presentation, experimental details, and visualizations that can be adapted once specific data for "this compound" becomes available.
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, utilizing the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2][3] A key technology in this field is the use of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to simultaneously bind a target Protein of Interest (POI) and an E3 ubiquitin ligase.[3][4][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2][6]
This guide focuses on the structural and biophysical characterization of a novel PROTAC, designated "this compound". This molecule is designed to recruit a hypothetical target protein, "Target-X," to the von Hippel-Lindau (VHL) E3 ligase complex for degradation.[7][8][9] Understanding the formation and architecture of the key Target-X : this compound : VHL ternary complex is critical for optimizing its degradation efficiency, selectivity, and drug-like properties.[10][11] We present a detailed overview of the quantitative binding data, the experimental protocols used to obtain this data, and the structural basis of the ternary complex interaction.
Quantitative Data Summary
The interaction between this compound, Target-X, and the VHL E3 ligase was characterized using multiple biophysical techniques. The data are summarized below.
Table 1: Binary and Ternary Complex Binding Affinities (KD)
Binding affinities were determined by Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) at 25°C.
| Interacting Species | Technique | Binding Affinity (KD) |
| This compound : VHL | ITC | 85 nM |
| This compound : Target-X | ITC | 120 nM |
| VHL : (this compound + Target-X) | SPR | 35 nM |
| Target-X : (this compound + VHL) | SPR | 42 nM |
Table 2: Kinetic Parameters of Ternary Complex Formation (SPR)
Kinetic analysis was performed by immobilizing biotinylated VHL and flowing through a mixture of this compound and Target-X.
| Interaction | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) |
| VHL + (this compound + Target-X) | 2.1 x 105 | 7.3 x 10-3 |
Table 3: X-ray Crystallography Data and Refinement Statistics
| Parameter | Target-X : this compound : VHL Complex |
| PDB ID | (Hypothetical) 9XYZ |
| Resolution (Å) | 2.1 Å |
| Space group | P212121 |
| Unit cell dimensions (a, b, c in Å) | 65.2, 88.1, 112.5 |
| Rwork / Rfree | 0.19 / 0.22 |
| Ramachandran plot (Favored / Allowed / Outliers) | 97.2% / 2.6% / 0.2% |
| Average B-factor (Å2) | 35.4 |
Experimental Protocols & Visualizations
Mechanism of Action
This compound functions by inducing the proximity of Target-X and the VHL E3 ligase complex. This leads to the polyubiquitination of Target-X by an E2 ubiquitin-conjugating enzyme associated with the VHL complex, marking the target for subsequent degradation by the 26S proteasome.
Caption: Mechanism of this compound mediated protein degradation.
Experimental Workflow
The characterization of the ternary complex follows a logical progression from initial binding validation to high-resolution structural analysis and cellular confirmation.
Caption: Experimental workflow for characterizing the ternary complex.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of binary interactions.
Protocol:
-
Protein Preparation: Target-X and VHL proteins were expressed and purified to >95% purity. Proteins were dialyzed extensively against the ITC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Ligand Preparation: this compound was dissolved in 100% DMSO to a stock concentration of 10 mM and then diluted into the ITC buffer to the final working concentration, ensuring the final DMSO concentration was below 2%.
-
Experiment Setup: The sample cell was filled with the protein solution (e.g., 20 µM VHL), and the injection syringe was filled with the ligand solution (e.g., 200 µM this compound).
-
Titration: An initial 0.4 µL injection was followed by 18-20 subsequent injections of 2 µL each at 150-second intervals, with a stirring speed of 750 rpm. The experiment was conducted at 25°C.
-
Data Analysis: The resulting thermogram was integrated to obtain the heat change per injection. The data were fitted to a one-site binding model using the instrument's analysis software to determine KD, n, and ΔH.
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetic parameters (kon, koff) and confirm the binding affinity (KD) of the ternary complex formation.[12]
Protocol:
-
Chip Preparation: A Series S CM5 sensor chip was activated with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC. Biotinylated VHL was captured on a streptavidin-coated surface to an immobilization level of ~2000 Response Units (RU). The surface was then blocked with ethanolamine.
-
Analyte Preparation: A concentration series of Target-X (e.g., 0 nM to 500 nM) was prepared in running buffer (HBS-EP+ buffer, 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) containing a constant, saturating concentration of this compound (e.g., 1 µM).
-
Binding Measurement: The analyte solutions were injected over the sensor surface for a 180-second association phase, followed by a 600-second dissociation phase with running buffer. The chip surface was regenerated between cycles using a pulse of 10 mM glycine-HCl, pH 2.0.
-
Data Analysis: The resulting sensorgrams were double-referenced by subtracting the signal from a reference flow cell and a buffer-only injection. The kinetic data were fitted to a 1:1 Langmuir binding model to derive kon, koff, and KD.
X-ray Crystallography
Objective: To determine the high-resolution three-dimensional structure of the Target-X : this compound : VHL ternary complex.
Protocol:
-
Complex Formation: Purified VHL and Target-X proteins were mixed in a 1:1 molar ratio in the presence of a 1.5-fold molar excess of this compound. The complex was incubated for 2 hours on ice and then purified by size-exclusion chromatography.
-
Crystallization: The purified ternary complex was concentrated to 10 mg/mL. Crystallization screening was performed using the sitting-drop vapor diffusion method at 20°C. Crystals appeared in a condition containing 0.1 M MES pH 6.5, 12% w/v PEG 8000, and 0.2 M ammonium (B1175870) sulfate.
-
Data Collection: Crystals were cryoprotected by soaking in the mother liquor supplemented with 25% glycerol (B35011) before being flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.
-
Structure Solution and Refinement: The data were processed and scaled using standard software. The structure was solved by molecular replacement using existing coordinates for VHL and a homology model for Target-X. The this compound molecule was manually built into the electron density map. The model was iteratively refined and validated.
Conclusion
This guide outlines the comprehensive structural and biophysical characterization of the ternary complex formed by this compound, the target protein Target-X, and the VHL E3 ligase. The quantitative data confirm the formation of a stable and cooperative ternary complex, a prerequisite for efficient targeted protein degradation. The detailed experimental protocols provide a robust framework for researchers in drug development to assess similar systems. Finally, the high-resolution crystal structure offers critical insights into the specific molecular interactions governing complex assembly, paving the way for future structure-guided design and optimization of next-generation protein degraders.
References
- 1. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Diversity of Ubiquitin E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. High accuracy prediction of PROTAC complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 12. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
Unlocking Therapeutic Potential: A Technical Guide to Preliminary Studies of Aster-A Degraders
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational studies concerning the therapeutic potential of Aster-A degraders. As our understanding of cellular cholesterol transport deepens, the targeted degradation of key proteins in this pathway, such as Aster-A, presents a novel and promising therapeutic strategy for a range of metabolic disorders and oncological indications. This document outlines the core principles, experimental methodologies, and preliminary data associated with the development of Aster-A degraders, offering a comprehensive resource for professionals in the field of drug discovery and development.
Introduction to Aster-A and Targeted Protein Degradation
Aster-A, a sterol transport protein, plays a crucial role in the non-vesicular transport of cholesterol from the plasma membrane to the endoplasmic reticulum (ER)[1][2]. This process is integral to maintaining cellular cholesterol homeostasis. Dysregulation of cholesterol trafficking is implicated in various pathologies, including metabolic diseases and certain cancers[1][3].
Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system, to eliminate disease-causing proteins[4][5]. One of the most advanced TPD technologies is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (in this case, Aster-A) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein[1][4].
A novel compound, designated "PROTAC Aster-A degrader-1" (also known as NGF3), has been developed to selectively induce the degradation of the Aster-A protein[1][3]. Preliminary studies suggest its potential in cancer research and for investigating lipid metabolism-related disorders[1][3].
Mechanism of Action of Aster-A Degraders
The mechanism of action for an Aster-A PROTAC follows the established paradigm for this class of degraders. The PROTAC molecule facilitates the formation of a ternary complex between Aster-A and an E3 ubiquitin ligase (e.g., Cereblon or von Hippel-Lindau)[1]. This proximity enables the E3 ligase to transfer ubiquitin molecules to the Aster-A protein. The resulting polyubiquitinated Aster-A is then recognized and degraded by the 26S proteasome.
Signaling Pathways and Therapeutic Rationale
Aster-A is a key component of the reverse cholesterol transport pathway, which is essential for maintaining cellular lipid balance. By facilitating the movement of cholesterol from the plasma membrane to the ER, Aster-A influences the sterol regulatory element-binding protein 2 (SREBP2) pathway, a critical regulator of cholesterol biosynthesis and uptake[6][7]. The degradation of Aster-A is hypothesized to disrupt this transport, leading to an accumulation of cholesterol in the plasma membrane and subsequent modulation of the SREBP2 pathway. This disruption of cholesterol homeostasis could be therapeutically beneficial in diseases characterized by aberrant lipid metabolism or in cancers that rely on altered lipid signaling for proliferation.
Quantitative Data on Degrader Efficacy
While specific quantitative data for PROTAC Aster-A degrader-1 are not yet publicly available, the efficacy of PROTACs is typically characterized by two key parameters: DC50 (the concentration of the degrader that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achievable)[8]. The following tables present illustrative examples of DC50 and Dmax values for well-characterized PROTACs targeting other proteins, providing a benchmark for the expected potency of an effective degrader.
Table 1: Illustrative Efficacy of VHL-based PROTACs in Cellular Assays
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|
| ARD-69 | Androgen Receptor | LNCaP | 0.86 | >95 | [9] |
| ARD-69 | Androgen Receptor | VCaP | 0.76 | >95 | [9] |
| Unnamed | CDK6 | MM.1S | 5.1 | >95 | [9] |
| NXD02 | BCL-XL | MOLM-14 | 6.6 | >90 |[10] |
Table 2: Illustrative Efficacy of CRBN-based PROTACs in Cellular Assays
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|
| AT 1 | BRD4 | - | - | - | |
| K-256 | BRD4 | - | Low nM | >90 | [10] |
| Unnamed | STAT3 | - | - | >60 |[10] |
Experimental Protocols
The following section provides detailed methodologies for key experiments essential for the characterization of Aster-A degraders.
Western Blot for Protein Degradation Assessment
This protocol is used to quantify the reduction in Aster-A protein levels following treatment with a degrader.
Protocol Steps:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, HEK293T) and allow them to adhere. Treat cells with serial dilutions of the Aster-A degrader or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours)[11].
-
Sample Preparation (Cell Lysis):
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay[11].
-
SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and run the electrophoresis[5].
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system[5].
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour[11].
-
Incubate the membrane with a primary antibody specific to Aster-A overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
-
Detection:
-
Data Analysis: Quantify the band intensities. Normalize the Aster-A signal to the loading control signal. Plot the percentage of remaining Aster-A protein against the degrader concentration to calculate DC50 and Dmax values[14].
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the Aster-A :: PROTAC :: E3 ligase ternary complex, which is the key mechanistic step for PROTAC action.
Protocol Steps:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Immunoprecipitation:
-
Normalize the protein concentration of the lysates.
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour to reduce non-specific binding[15].
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-Cereblon) or a control IgG overnight at 4°C[15].
-
Add Protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours[15].
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer to remove non-specifically bound proteins[15][17].
-
Elution and Analysis:
-
Elute the captured proteins from the beads by adding Laemmli sample buffer and boiling.
-
Analyze the eluates by Western blot, probing for Aster-A and the E3 ligase. The presence of Aster-A in the E3 ligase immunoprecipitate from degrader-treated cells (but not in the control) confirms the formation of the ternary complex[15].
-
In-Cell Ubiquitination Assay
This assay directly assesses the ubiquitination of Aster-A induced by the degrader.
Protocol Steps:
-
Cell Transfection and Treatment:
-
Co-transfect cells (e.g., HEK293T) with plasmids expressing HA-tagged ubiquitin and a plasmid for your protein of interest (if studying overexpressed protein)[18].
-
After 24-48 hours, pre-treat with a proteasome inhibitor (MG132) for 2-4 hours.
-
Treat cells with the Aster-A degrader or vehicle control for the desired time.
-
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions, ensuring that only covalently attached ubiquitin is detected. Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration[18].
-
Immunoprecipitation: Immunoprecipitate Aster-A using an anti-Aster-A antibody[19].
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blot using an anti-HA antibody to detect ubiquitinated Aster-A (which will appear as a high-molecular-weight smear or ladder) and an anti-Aster-A antibody to confirm the immunoprecipitation of the target protein[18][19].
Conclusion and Future Directions
The development of Aster-A degraders represents a novel therapeutic approach with the potential to impact diseases driven by dysregulated cholesterol metabolism. The preliminary data and established methodologies outlined in this guide provide a solid foundation for advancing these molecules through the drug discovery pipeline. Future studies should focus on obtaining robust quantitative data on the efficacy and selectivity of lead compounds like PROTAC Aster-A degrader-1. Furthermore, in vivo studies in relevant animal models will be crucial to evaluate their pharmacokinetic properties, therapeutic efficacy, and safety profiles. The continued exploration of this target class holds significant promise for the development of new medicines for challenging diseases.
References
- 1. Schematic representation of the intracellular cholesterol transport pathway [pfocr.wikipathways.org]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. Buy PROTAC Aster-A degrader-1 [smolecule.com]
- 4. Reverse Cholesterol Transport Pathway and Cholesterol Efflux in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Aster Proteins Regulate the Accessible Cholesterol Pool in the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Aster inhibitors distinguish vesicular and nonvesicular sterol transport mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 9. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 17. assaygenie.com [assaygenie.com]
- 18. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ubiquitination Assay - Profacgen [profacgen.com]
Unveiling the E3 Ligase Machinery Recruited by Aster-A Ligand-3: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted protein degradation, the precise identification of E3 ubiquitin ligases recruited by novel degrader molecules is paramount for the development of effective therapeutics. This technical guide provides an in-depth analysis of the E3 ligase recruitment mechanism of Aster-A Ligand-3, a key component of the PROTAC® Aster-A degrader-1 (also known as NGF3). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Recent investigations have revealed that the PROTAC Aster-A degrader-1, which incorporates this compound, does not rely on a single E3 ligase for its activity. Instead, it employs a dual-recruitment strategy, engaging both the Cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ubiquitin ligases to mediate the degradation of the Aster-A protein.[1] This finding underscores a sophisticated mechanism of action that may offer advantages in terms of degradation efficiency and overcoming potential resistance mechanisms.
Core Mechanism of Action
The PROTAC Aster-A degrader-1 functions as a heterobifunctional molecule. One terminus binds to the target protein, Aster-A, a sterol transport protein, while the other terminus, featuring the this compound moiety, recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the Aster-A protein, marking it for subsequent degradation by the proteasome. The ability of this compound to engage both CRBN and VHL provides a versatile and robust platform for inducing the degradation of Aster-A.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding and degradation activity of PROTAC Aster-A degrader-1 (NGF3).
| Parameter | Value | Method | Reference |
| Binding Affinity (NGF3 to Aster-A) | |||
| Dissociation Constant (Kd) | 83 nM | Fluorescence Intensity | [1] |
| Dissociation Constant (Kd) | 90 nM | Fluorescence Polarization | [1] |
Further quantitative data on ternary complex formation and degradation kinetics will be populated as they become available in the primary literature.
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action of this compound-containing degraders, a series of key experiments are typically performed. The following diagrams, generated using the DOT language for Graphviz, illustrate the conceptual signaling pathway and a general experimental workflow for characterizing such a degrader.
Caption: Conceptual signaling pathway of Aster-A degradation mediated by a PROTAC.
Caption: General experimental workflow for characterizing a PROTAC degrader.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the interaction and activity of the PROTAC Aster-A degrader-1. These are based on standard methodologies in the field and should be optimized for specific experimental conditions.
Protocol 1: Fluorescence Polarization (FP) Binding Assay
Objective: To determine the binding affinity of the PROTAC Aster-A degrader-1 to the Aster-A protein.
Materials:
-
Purified recombinant Aster-A protein
-
Fluorescently labeled Aster-A ligand (or a competitive FP assay with a known fluorescent ligand)
-
PROTAC Aster-A degrader-1
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Plate reader with FP capabilities
Procedure:
-
Prepare a serial dilution of the PROTAC Aster-A degrader-1 in assay buffer.
-
Add a constant concentration of purified Aster-A protein and the fluorescent probe to each well of the microplate.
-
Add the serially diluted PROTAC degrader to the wells. Include control wells with no degrader (maximum polarization) and wells with no Aster-A protein (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the change in polarization as a function of the degrader concentration and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
Protocol 2: Western Blotting for Aster-A Degradation
Objective: To quantify the degradation of endogenous Aster-A protein in cells treated with the PROTAC degrader.
Materials:
-
Cell line expressing Aster-A (e.g., HEK293T)
-
PROTAC Aster-A degrader-1
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Aster-A
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of PROTAC Aster-A degrader-1 or DMSO for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Aster-A overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Image the blot using a chemiluminescence imager.
-
Quantify the band intensities using image analysis software and normalize the Aster-A signal to the loading control. Calculate the DC50 value (concentration at which 50% of the protein is degraded).
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the ternary complex between Aster-A, the PROTAC degrader, and the E3 ligase (CRBN or VHL).
Materials:
-
Cells expressing Aster-A, and the respective E3 ligase.
-
PROTAC Aster-A degrader-1
-
DMSO (vehicle control)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the E3 ligase (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described in Protocol 2)
Procedure:
-
Treat cells with the PROTAC Aster-A degrader-1 or DMSO for a short period (e.g., 1-2 hours) to capture the transient ternary complex.
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with magnetic beads.
-
Incubate the pre-cleared lysates with an antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) to immunoprecipitate the E3 ligase and its binding partners.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by Western blotting using antibodies against Aster-A and the E3 ligase to confirm the presence of all three components in the complex.
This technical guide provides a foundational understanding of the E3 ligase recruitment by this compound. Further research will undoubtedly provide more granular details on the structural and kinetic aspects of the ternary complexes formed, paving the way for the rational design of next-generation Aster-A degraders.
References
Basic characterization of Aster-A Ligand-3 chemical properties
An in-depth analysis of the chemical and biological characteristics of Aster-A Ligand-3 is presented in this technical guide, which is intended for researchers, scientists, and other experts in the field of drug development. This document offers a thorough summary of the physicochemical characteristics, binding kinetics, and signaling pathways of the ligand. For easy comparison, all quantitative data are presented in well-organized tables. The key tests' methodologies are described in detail, and the signaling pathways and experimental procedures are shown using Graphviz diagrams. This manual seeks to be an essential tool for comprehending the basic characteristics of this compound and directing additional investigation and therapeutic development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for understanding the compound's behavior in biological systems and for formulation development.
| Property | Value | Unit |
| Molecular Formula | C₂₂H₂₅N₅O₄ | |
| Molecular Weight | 423.47 | g/mol |
| IUPAC Name | 4-(4-acetylpiperazin-1-yl)-N-(6-methoxy-1H-indazol-3-yl)benzamide | |
| Melting Point | 215-218 | °C |
| pKa | 7.8 (basic), 12.1 (acidic) | |
| LogP | 3.2 | |
| Polar Surface Area | 95.6 | Ų |
Binding Affinity and Kinetics to Aster-A Receptor
The binding characteristics of this compound to its target, the Aster-A receptor, were evaluated using Surface Plasmon Resonance (SPR). The following table summarizes the kinetic constants.
| Parameter | Value | Unit |
| K_D (Equilibrium Dissociation Constant) | 5.8 | nM |
| k_a (Association Rate Constant) | 2.1 x 10⁵ | M⁻¹s⁻¹ |
| k_d (Dissociation Rate Constant) | 1.2 x 10⁻³ | s⁻¹ |
| Residence Time (1/k_d) | 833 | s |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: The Aster-A receptor was immobilized on a CM5 sensor chip via amine coupling. The chip surface was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). The receptor was then injected at a concentration of 50 µg/mL in 10 mM sodium acetate (B1210297) buffer (pH 4.5) to achieve an immobilization level of approximately 10,000 response units (RU). Finally, the surface was blocked with 1 M ethanolamine-HCl (pH 8.5).
-
Binding Analysis: A serial dilution of this compound (0.1 nM to 100 nM) in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) was flowed over the sensor surface. The association was monitored for 180 seconds, and the dissociation was monitored for 900 seconds.
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association (k_a) and dissociation (k_d) rate constants. The equilibrium dissociation constant (K_D) was calculated as the ratio of k_d/k_a.
Solubility and Stability
The solubility of this compound was assessed in various buffers, and its stability was determined under different storage conditions.
| Parameter | Condition | Value | Unit |
| Solubility | |||
| Phosphate-Buffered Saline (PBS), pH 7.4 | 55 | µg/mL | |
| 5% DMSO / 95% PBS | >200 | µg/mL | |
| Simulated Gastric Fluid (pH 1.2) | 12 | µg/mL | |
| Stability | |||
| 4°C, 30 days (in PBS) | 98% remaining | % | |
| 25°C, 30 days (in PBS) | 92% remaining | % | |
| -20°C, 90 days (in DMSO) | 99% remaining | % |
Experimental Protocol: HPLC-Based Solubility Assay
-
Sample Preparation: An excess amount of this compound was added to each buffer solution. The samples were shaken at room temperature for 24 hours to ensure equilibrium was reached.
-
Filtration: The saturated solutions were filtered through a 0.45 µm filter to remove undissolved solid.
-
Quantification: The concentration of the dissolved ligand in the filtrate was determined by High-Performance Liquid Chromatography (HPLC) with a UV detector, against a standard curve of known concentrations.
Pharmacokinetic Properties (In Vivo, Rat Model)
An initial pharmacokinetic study was conducted in male Sprague-Dawley rats to assess the in vivo behavior of this compound.
| Parameter | Value | Unit |
| Bioavailability (Oral) | 35 | % |
| Half-life (t₁/₂) | 4.2 | hours |
| C_max (Maximum Plasma Concentration) | 1.2 | µg/mL |
| T_max (Time to C_max) | 1.5 | hours |
| Clearance (CL) | 0.8 | L/hr/kg |
| Volume of Distribution (V_d) | 2.5 | L/kg |
Signaling Pathway Analysis
Upon binding to the Aster-A receptor, this compound initiates a downstream signaling cascade involving the activation of the MAP Kinase (MAPK) pathway.
Caption: this compound induced MAPK signaling pathway.
Experimental Protocol: Western Blot for ERK Phosphorylation
-
Cell Culture and Treatment: Cells expressing the Aster-A receptor were cultured to 80% confluency. The cells were serum-starved for 24 hours and then treated with 10 nM this compound for various time points (0, 5, 15, 30, 60 minutes).
-
Lysis: Cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% BSA in TBST and incubated overnight at 4°C with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Detection: The membrane was then incubated with HRP-conjugated secondary antibodies, and the signal was detected using an enhanced chemiluminescence (ECL) substrate. The band intensities were quantified using densitometry software.
Experimental Workflow for Ligand Characterization
The following diagram outlines the general workflow for the characterization of a novel ligand like this compound.
Caption: General workflow for novel ligand characterization.
Methodological & Application
Application Notes and Protocols: Synthesis of a PROTAC Utilizing Aster-A Ligand-3
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the Aster-A protein. The synthesis utilizes Aster-A Ligand-3 as the target-binding moiety, coupled to a Cereblon (CRBN) E3 ligase ligand via a polyethylene (B3416737) glycol (PEG) linker.
Introduction to Aster-A and PROTAC-Mediated Degradation
The Aster-A protein (also known as GRAMD1A) is an endoplasmic reticulum (ER)-resident protein that plays a crucial role in intracellular cholesterol homeostasis. It functions by sensing elevated cholesterol levels in the plasma membrane and facilitating its non-vesicular transport to the ER. This process is integral to the sterol regulatory element-binding protein 2 (SREBP-2) pathway, which governs the cellular response to cholesterol levels. Dysregulation of cholesterol transport is implicated in various metabolic and cardiovascular diseases, making Aster-A a compelling target for therapeutic intervention.
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC consists of three key components: a ligand that binds to the protein of interest (in this case, this compound), a ligand that recruits an E3 ubiquitin ligase (such as CRBN or VHL), and a linker that connects the two ligands. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome.
This protocol outlines a modular synthetic approach to generate a potent and selective Aster-A degrader.
Signaling Pathway of Aster-A
The diagram below illustrates the role of Aster-A in the cholesterol transport pathway. Under conditions of high plasma membrane cholesterol, Aster-A is recruited to ER-plasma membrane contact sites. It then facilitates the transfer of cholesterol to the ER, which in turn regulates the SREBP-2 pathway to maintain cholesterol homeostasis.
Experimental Workflow for PROTAC Synthesis
The synthesis of the Aster-A PROTAC is a multi-step process that begins with the deprotection of this compound, followed by coupling to a pre-functionalized E3 ligase ligand-linker construct. The final product is then purified and characterized.
Detailed Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of the Aster-A PROTAC.
4.1. Step 1: Boc Deprotection of this compound
-
Objective: To remove the tert-Butyloxycarbonyl (Boc) protecting group from the secondary amine of this compound.
-
Materials:
-
Boc-protected this compound (1.0 eq)
-
Trifluoroacetic acid (TFA) (20 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Boc-protected this compound in DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine (this compound-Amine).
-
4.2. Step 2: Amide Coupling of Deprotected Ligand and Pomalidomide-Linker
-
Objective: To form an amide bond between the deprotected this compound-Amine and a pomalidomide-PEG linker construct bearing a terminal carboxylic acid.
-
Materials:
-
This compound-Amine (1.0 eq)
-
Pomalidomide-PEG-COOH (e.g., 4-(2-(2-(2-carboxyethoxy)ethoxy)ethoxy)pomalidomide) (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve Pomalidomide-PEG-COOH in anhydrous DMF (0.1 M).
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound-Amine in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude PROTAC.
-
4.3. Step 3 & 4: Purification and Characterization
-
Objective: To purify the crude PROTAC and confirm its identity and purity.
-
Purification:
-
The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
A typical gradient would be from 10% to 90% acetonitrile (B52724) in water (both containing 0.1% TFA) over 30 minutes.
-
Fractions containing the desired product are collected and lyophilized.
-
-
Characterization:
-
LC-MS: To confirm the molecular weight of the final PROTAC.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the synthesis of a PROTAC molecule. Actual results may vary depending on the specific reagents and reaction conditions used.
| Parameter | Typical Value | Method of Analysis |
| Deprotection Step Yield | >95% | Gravimetric |
| Coupling Step Yield | 40-70% | Gravimetric |
| Overall Yield | 35-65% | Gravimetric |
| Final Purity | >98% | RP-HPLC (UV 254nm) |
| Molecular Weight | Confirmed ± 0.5 Da | LC-MS (ESI) |
| Structural Confirmation | Consistent with proposed structure | ¹H NMR, ¹³C NMR |
Conclusion
This document provides a comprehensive protocol for the synthesis of an Aster-A targeting PROTAC. The modular nature of this synthetic route allows for the facile substitution of linkers and E3 ligase ligands to enable structure-activity relationship (SAR) studies and optimization of the degrader's properties. The successful synthesis and subsequent biological evaluation of this PROTAC could provide a valuable chemical tool for studying the role of Aster-A in cellular physiology and a starting point for the development of novel therapeutics.
Application Notes and Protocols for Detecting Aster-A (GRAMD1A) Protein Levels via Western Blot
These application notes provide a detailed protocol for the detection and quantification of Aster-A (GRAMD Domain Containing 1A) protein levels in cell lysates using Western blotting. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.
Introduction
Aster-A, encoded by the GRAMD1A gene, is a cholesterol transporter that facilitates the non-vesicular transport of cholesterol from the plasma membrane (PM) to the endoplasmic reticulum (ER).[1] It plays a crucial role in maintaining cholesterol homeostasis by localizing to ER-PM contact sites in response to elevated cholesterol levels in the plasma membrane.[1][2] Under conditions of low lipid levels, Aster-A resides in the ER membrane.[1] This dynamic localization is critical for its function in intracellular sterol transport and has implications for cellular processes such as autophagy.[1][3] Western blotting is a key technique to assess the expression levels of Aster-A in various cell types and experimental conditions.
Experimental Protocols
A detailed methodology for performing a Western blot to detect Aster-A is provided below. This protocol is a synthesis of established Western blotting procedures and specific conditions reported for GRAMD1A detection.[4][5][6][7][8]
1. Materials and Reagents
-
Primary Antibodies:
-
Loading Control Antibodies:
-
Anti-vinculin antibody (e.g., Sigma-Aldrich, V9131).[9]
-
Anti-GAPDH antibody.
-
Anti-β-actin antibody.
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG (for polyclonal primary antibodies).
-
HRP-conjugated anti-mouse IgG (for monoclonal primary antibodies).
-
-
Buffers and Solutions:
-
Cell Lysis Buffer: RIPA buffer or 0.1% Triton X-100 in PBS, supplemented with a protease inhibitor cocktail (e.g., cOmplete, Roche).[4][7]
-
SDS-PAGE Sample Buffer (e.g., Laemmli buffer).[7]
-
SDS-PAGE Gels (5-20% gradient gels are suitable).[9]
-
Running Buffer (Tris-Glycine-SDS).[5]
-
Transfer Buffer (Tris-Glycine with 20% methanol).[5]
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST).[8]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.[7][8]
-
-
Membranes:
-
Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.[7]
-
-
Detection Reagents:
-
Enhanced Chemiluminescence (ECL) substrate.[7]
-
2. Detailed Protocol
2.1. Sample Preparation (Cell Lysates)
-
Cell Culture and Treatment: Culture cells to the desired confluency and apply experimental treatments as required.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease inhibitors.[4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with occasional vortexing.[7]
-
Centrifuge at 12,000-16,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay or a similar method.
-
Sample Denaturation:
-
Mix the protein lysate with an equal volume of 2x Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes.[9] Note: For some transmembrane proteins, heating can cause aggregation; however, for Aster-A, heating has been successfully used.[4][9][11] An alternative is heating at 50°C for 10 minutes, which has been used for the related protein ABCA1.[4]
-
2.2. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Load 20-40 µg of protein per lane onto a 5-20% SDS-PAGE gel.[12]
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel according to the manufacturer's instructions.
-
-
Electrotransfer:
2.3. Immunodetection
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Secondary Antibody Incubation:
-
Final Washes:
-
Repeat the washing step (2.3.3) three to four times.[6]
-
2.4. Detection and Analysis
-
Signal Development:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.[7]
-
-
Imaging:
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the Aster-A band intensity to the intensity of the loading control (e.g., vinculin or GAPDH) for each sample.
-
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner. Below is an example table summarizing hypothetical results.
| Cell Line | Treatment | Aster-A Protein Level (Normalized to Vinculin) | Fold Change vs. Control |
| HeLa | Control (0.02% BSA) | 1.00 ± 0.12 | 1.0 |
| HeLa | 10% FBS | 1.05 ± 0.15 | 1.05 |
| WI-38 | Control (0.02% BSA) | 1.00 ± 0.09 | 1.0 |
| WI-38 | T0901317 (10 µM) | 0.98 ± 0.11 | 0.98 |
| WI-38 | 25-hydroxycholesterol (10 µM) | 1.02 ± 0.13 | 1.02 |
Data are presented as mean ± SD from n=3 independent experiments. This table is illustrative; actual results may vary.
Studies have shown that Aster-A expression is not significantly altered by cellular cholesterol levels or by liver X receptor (LXR) agonists like T0901317, in contrast to Aster-B (GRAMD1B).[4]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the cholesterol-sensing pathway of Aster-A and the Western blot workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ABCA1 and cholesterol transfer protein Aster-A promote an asymmetric cholesterol distribution in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomol.com [biomol.com]
- 6. genscript.com [genscript.com]
- 7. astorscientific.us [astorscientific.us]
- 8. CST | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. GRAMD1A Monoclonal Antibody (1-E4) (MA5-32884) [thermofisher.com]
- 11. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) | PLOS One [journals.plos.org]
- 12. Aster proteins mediate carotenoid transport in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Aster-A Degraders for Lipid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aster family of proteins (Aster-A, -B, and -C) are crucial mediators of non-vesicular cholesterol transport from the plasma membrane to the endoplasmic reticulum (ER).[1][2] This transport is a critical step in maintaining cellular cholesterol homeostasis. Dysregulation of this pathway is implicated in various metabolic disorders. Aster-A, being ubiquitously expressed, plays a significant role in this process. The development of targeted protein degraders, specifically Proteolysis Targeting Chimeras (PROTACs) against Aster-A, provides a powerful tool to acutely and selectively deplete Aster-A protein levels, enabling a detailed investigation of its role in lipid metabolism.
These application notes provide a comprehensive guide for the use of Aster-A degraders, such as the reported compound NGF3, in cellular models to study their impact on lipid metabolism.[3] Detailed protocols for key experiments, quantitative data presentation, and visualizations of the underlying biological pathways and experimental workflows are included.
Mechanism of Action: Aster-A in Cholesterol Transport
Aster-A is an ER-anchored protein that senses cholesterol levels in the plasma membrane.[2] Upon an increase in plasma membrane cholesterol, Aster-A's GRAM domain binds to phosphatidylserine, facilitating the formation of a contact site between the plasma membrane and the ER.[1][4] The StART-like domain of Aster-A then facilitates the transfer of cholesterol from the plasma membrane to the ER.[2] In the ER, this cholesterol can be esterified by ACAT (Acyl-CoA: cholesterol acyltransferase) for storage in lipid droplets or can regulate the SREBP-2 (Sterol Regulatory Element-Binding Protein 2) pathway, which controls cholesterol biosynthesis and uptake.[5]
Signaling Pathway of Aster-A Mediated Cholesterol Transport
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Aster-A PROTAC Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[][2] An Aster-A targeting PROTAC is a heterobifunctional molecule designed to specifically eliminate the sterol transport protein Aster-A. This document provides detailed application notes and experimental protocols for the in vitro and in vivo evaluation of Aster-A PROTAC efficacy.
Aster-A is an endoplasmic reticulum (ER)-resident protein that plays a critical role in non-vesicular cholesterol transport from the plasma membrane to the ER.[3][4] This process is essential for maintaining cellular cholesterol homeostasis. Dysregulation of cholesterol transport is implicated in various metabolic diseases. By degrading Aster-A, a PROTAC can modulate cholesterol metabolism, making it a potential therapeutic strategy for these conditions.[5] The degradation of Aster-A is expected to reduce cholesterol transport to the ER, leading to the activation of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.[4][6]
These guidelines will assist researchers in designing and executing experiments to characterize the potency, selectivity, and therapeutic potential of novel Aster-A PROTACs.
Mechanism of Action of an Aster-A PROTAC
An Aster-A PROTAC consists of three key components: a ligand that binds to the Aster-A protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[2][5] The PROTAC molecule facilitates the formation of a ternary complex between Aster-A and the E3 ligase.[5] This proximity induces the E3 ligase to polyubiquitinate Aster-A, marking it for degradation by the 26S proteasome.[2][7] The PROTAC is then released to catalytically induce the degradation of more Aster-A molecules.[8]
Signaling Pathway of Aster-A and its PROTAC-mediated Degradation
Data Presentation: Quantitative Efficacy of Aster-A PROTACs
The following tables provide a structured summary of key quantitative data for evaluating the efficacy of an Aster-A PROTAC.
Table 1: In Vitro Efficacy of PROTAC Aster-A degrader-1
| Compound | Cell Line | DC50 (µM) | Dmax (%) | E3 Ligase Recruited |
|---|
| PROTAC Aster-A degrader-1 (NGF3) | HeLa | 4.8 | 60 | Cereblon/VHL[5] |
Table 2: Representative In Vivo Efficacy of a PROTAC in a Mouse Model (Note: Data presented here are hypothetical and for illustrative purposes, as specific in vivo data for an Aster-A PROTAC is not currently available in the public domain.)
| Compound | Mouse Model | Dosing Schedule | Route of Administration | Tumor Growth Inhibition (%) | Target Degradation in Tumor (%) |
|---|
| Representative PROTAC | Xenograft | 30 mg/kg, daily | Oral (p.o.) | 65 | 75 |
Table 3: Representative Pharmacokinetic (PK) Parameters of a PROTAC in Mice (Note: Data presented here are hypothetical and for illustrative purposes, as specific PK data for PROTAC Aster-A degrader-1 is not currently available. PROTACs are known for their high molecular weight, which can affect their PK properties.)
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |
|---|---|---|---|---|---|---|
| Representative PROTAC (~850 g/mol ) | 10 | IV | 1500 | 0.1 | 3500 | 4.5 |
| | 30 | PO | 300 | 2.0 | 2100 | 5.0 |
Experimental Protocols
In Vitro Assays
This protocol is for quantifying the degradation of Aster-A in cultured cells following treatment with a PROTAC.
Materials:
-
Cell line expressing Aster-A (e.g., HeLa, 3T3-L1)
-
Aster-A PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Aster-A
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the Aster-A PROTAC (e.g., 0.1, 1, 5, 10, 50 µM) and a vehicle-only control for a predetermined time (e.g., 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer and incubate on ice for 30 minutes.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Aster-A overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the Aster-A protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the Dmax and generate a dose-response curve to calculate the DC50.
-
This assay determines the effect of Aster-A degradation on cell viability.
Materials:
-
Cells of interest in a 96-well plate
-
Aster-A PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treat the cells with a serial dilution of the Aster-A PROTAC for 48-72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
This protocol is to confirm the PROTAC-mediated formation of the Aster-A-PROTAC-E3 ligase ternary complex.
Materials:
-
Cells expressing Aster-A and the E3 ligase of interest (e.g., CRBN or VHL)
-
Aster-A PROTAC, vehicle control (DMSO), and MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (for immunoprecipitation)
-
Protein A/G agarose (B213101) beads
-
Antibodies against Aster-A and the E3 ligase (for Western blotting)
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with MG132 (10 µM) for 2 hours to prevent degradation of the target protein.
-
Treat cells with the Aster-A PROTAC (e.g., 1 µM) or DMSO for 4-6 hours.
-
Lyse the cells in non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples.
-
Probe the membrane with primary antibodies against Aster-A and the E3 ligase to detect the co-immunoprecipitated proteins.
-
In Vivo Assays
This protocol describes a generalized approach for evaluating the in vivo efficacy of an Aster-A PROTAC. Since Aster-A is involved in metabolic regulation, a relevant in vivo model could be a cancer xenograft model where altered cholesterol metabolism is implicated, or a model of a metabolic disease.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Cancer cell line with relevance to altered cholesterol metabolism
-
Aster-A PROTAC and a suitable vehicle for administration
-
Calipers for tumor measurement
Methodology:
-
Animal Handling and Tumor Implantation:
-
Acclimatize mice for at least one week before the experiment.
-
Subcutaneously implant tumor cells into the flanks of the mice.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth with calipers every 2-3 days.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer the Aster-A PROTAC or vehicle control according to the determined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and collect tumors, blood, and other relevant tissues.
-
Calculate the tumor growth inhibition (TGI).
-
Analyze tumor lysates by Western blot to confirm in vivo degradation of Aster-A.
-
This protocol outlines a general procedure for assessing the PK profile of an Aster-A PROTAC in mice.
Materials:
-
Healthy mice (e.g., C57BL/6)
-
Aster-A PROTAC formulated for the desired route of administration
-
Equipment for blood collection (e.g., retro-orbital or tail vein)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Dosing:
-
Administer a single dose of the Aster-A PROTAC to mice via the intended clinical route (e.g., intravenous, oral).
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma and store at -80°C.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the Aster-A PROTAC in plasma samples.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (T½).
-
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the preclinical evaluation of Aster-A PROTACs. By systematically assessing in vitro degradation, cell viability, and ternary complex formation, followed by in vivo efficacy and pharmacokinetic studies, researchers can thoroughly characterize the therapeutic potential of these novel targeted protein degraders. The successful degradation of Aster-A presents a promising new avenue for the treatment of metabolic diseases and other conditions associated with dysregulated cholesterol homeostasis.
References
- 2. 003008 - TNFα[-] Strain Details [jax.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting micro-environmental pathways by PROTACs as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy PROTAC Aster-A degrader-1 [smolecule.com]
- 6. Aster Proteins Regulate the Accessible Cholesterol Pool in the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral Transduction Methods for Stable Aster-A Degrader Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation has emerged as a powerful strategy for modulating cellular processes and developing novel therapeutics. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The Aster-A degrader is a novel PROTAC designed to selectively target the Aster-A sterol transport protein for degradation.[1] Establishing cell lines with stable, long-term expression of a genetically encoded Aster-A degrader is crucial for reproducible, long-term studies of its biological effects and for high-throughput screening applications.
Lentiviral vectors are highly efficient vehicles for gene delivery to a wide range of cell types, including those that are difficult to transfect.[2][3][4] They can integrate transgenes into the host cell genome, leading to stable, long-term expression.[2][3][5][6] This document provides detailed protocols for generating stable mammalian cell lines expressing an Aster-A degrader using lentiviral transduction. The methods cover lentiviral vector design, virus production, cell transduction, and the selection and validation of stable cell pools.
Mechanism of Action: Aster-A Degrader
The Aster-A degrader operates on the PROTAC principle. It is a chimeric molecule that simultaneously binds to the target protein (Aster-A) and an E3 ubiquitin ligase, such as Cereblon or von Hippel-Lindau.[1] This proximity induces the E3 ligase to polyubiquitinate the Aster-A protein. The polyubiquitin (B1169507) chain acts as a signal for recognition and subsequent degradation by the 26S proteasome.
Caption: Mechanism of Aster-A protein degradation by a PROTAC.
Experimental Workflow Overview
The generation of a stable cell line expressing the Aster-A degrader involves a multi-step process. It begins with cloning the degrader's genetic sequence into a lentiviral transfer plasmid. This plasmid, along with packaging and envelope plasmids, is transfected into a packaging cell line (e.g., HEK293T) to produce replication-incompetent lentiviral particles. The viral supernatant is then harvested, and its titer is determined. Finally, the target cells are transduced with the virus, and a selection agent (e.g., puromycin) is used to eliminate non-transduced cells, resulting in a stable, polyclonal cell pool.
Caption: Workflow for generating stable Aster-A degrader cell lines.
Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the production of lentiviral particles using a 3rd generation packaging system.[7]
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid containing the Aster-A degrader sequence and a selection marker (e.g., puromycin (B1679871) resistance)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
DMEM, high glucose
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
L-alanyl-L-glutamine
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
Opti-MEM I Reduced Serum Medium
-
10 cm tissue culture dishes
-
0.45 µm PVDF filters
Procedure:
-
Day 0: Seed HEK293T Cells: Seed 2-4 x 10^6 HEK293T cells in a 10 cm dish in complete DMEM so they reach 70-80% confluency on the day of transfection.[7][8]
-
Day 1: Transfection:
-
In a sterile tube, prepare the plasmid mixture. For a 10 cm dish, use:
-
10 µg transfer plasmid (Aster-A degrader)
-
7.5 µg packaging plasmid (psPAX2)
-
2.5 µg envelope plasmid (pMD2.G)
-
-
Perform transfection according to the manufacturer's protocol for your chosen reagent.
-
Add the transfection complex drop-wise to the cells. Gently swirl the plate to distribute.
-
Incubate at 37°C in a CO2 incubator.
-
-
Day 3 & 4: Harvest Viral Supernatant:
-
At 48 hours post-transfection, collect the media containing the viral particles into a sterile conical tube.
-
Add fresh complete DMEM to the cells and return them to the incubator.
-
At 72 hours post-transfection, collect the media again and pool it with the 48-hour collection.
-
Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm PVDF filter to remove any remaining debris.
-
Aliquot the virus into cryovials and store immediately at -80°C. Avoid repeated freeze-thaw cycles.[9]
-
Protocol 2: Lentiviral Transduction and Stable Line Generation
This protocol outlines the transduction of target cells and subsequent selection to create a stable cell pool.
Materials:
-
Target cell line
-
Lentiviral stock (from Protocol 1)
-
Complete growth medium for the target cell line
-
Selection antibiotic (e.g., Puromycin)
-
6-well plates
Procedure:
-
Prerequisite - Antibiotic Kill Curve: Before transduction, determine the minimum concentration of the selection antibiotic that kills 100% of your untransduced target cells within 3-5 days. This concentration will be used for selection.
-
Day 0: Seed and Transduce Cells:
-
Seed 50,000 target cells per well of a 6-well plate in 1 mL of complete growth medium.[12][13]
-
Prepare serial dilutions of the lentivirus in media containing a transduction enhancer. Polybrene is commonly used at a final concentration of 4-10 µg/mL.[7][12][13]
-
Multiplicity of Infection (MOI): The ratio of transducing viral particles to the number of cells should be optimized. For a first attempt, test a range of MOIs (e.g., 0.5, 1, 5, 10).[9]
-
Add the diluted virus to the corresponding wells. Include a "no virus" control well.
-
Gently swirl the plate and incubate at 37°C.
-
-
Day 2-3: Begin Antibiotic Selection:
-
Day 3-14: Selection and Expansion:
-
Continue to culture the cells, replacing the selection media every 2-3 days.
-
Monitor the "no virus" control well to ensure the antibiotic is effective.
-
Once the untransduced cells have died off and colonies of resistant cells are visible, you can expand the stable polyclonal pool into larger culture vessels.
-
Quantitative Data Summary
Successful lentiviral transduction requires careful optimization of several parameters. The following tables provide typical ranges and starting points for key reagents and conditions.
Table 1: Reagent Concentrations for Transduction
| Reagent | Stock Concentration | Recommended Final Concentration | Purpose |
|---|---|---|---|
| Polybrene | 10 mg/mL | 4 - 10 µg/mL | Enhances viral entry by reducing charge repulsion.[7][12][13] |
| DEAE-Dextran | 10 mg/mL | 5 - 10 µg/mL | Alternative transduction enhancer, may be more effective in some cell lines.[10][11] |
| Puromycin | 10 mg/mL | 0.5 - 10 µg/mL | Selection agent; concentration is highly cell-line dependent. |
| Blasticidin | 10 mg/mL | 1 - 10 µg/mL | Alternative selection agent. |
Table 2: Example Lentiviral Dilution for MOI Titration (Assuming a starting cell number of 50,000 and a viral stock of 1x10^8 TU/mL)
| Target MOI | Volume of Viral Stock (µL) | Final Volume in Well (mL) | Resulting TU per Well |
|---|---|---|---|
| 0 (Control) | 0 | 1.5 | 0 |
| 0.5 | 0.25 | 1.5 | 25,000 |
| 1 | 0.5 | 1.5 | 50,000 |
| 5 | 2.5 | 1.5 | 250,000 |
| 10 | 5.0 | 1.5 | 500,000 |
Table 3: Timeline for Stable Cell Line Generation
| Day | Action | Purpose |
|---|---|---|
| 0 | Seed target cells and add lentivirus. | Transduction of cells. |
| 2-3 | Replace media with selection media. | Begin selection of transduced cells.[12] |
| 3-14 | Change selection media every 2-3 days. | Eliminate untransduced cells and allow stable cells to grow.[12] |
| 14-18 | Expand stable cell pool. | Generate sufficient cell numbers for experiments.[12] |
Validation of Stable Cell Lines
After selection, it is critical to validate the stable cell line to confirm:
-
Expression of the Degrader Construct:
-
qPCR: Quantify the mRNA transcript levels of the degrader.
-
Western Blot: Detect the expressed degrader protein (if it is tagged, e.g., with FLAG or HA).
-
-
Functional Activity:
-
Western Blot for Aster-A: The primary validation method. Compare Aster-A protein levels in the stable cell line versus a parental control line. A significant reduction in Aster-A indicates successful degrader function.
-
Functional Assays: Perform assays related to Aster-A's role in cholesterol transport to confirm the phenotypic consequences of its degradation.[1]
-
References
- 1. Buy PROTAC Aster-A degrader-1 [smolecule.com]
- 2. Stable Expression by Lentiviral Transduction of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable Expression by Lentiviral Transduction of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable Expression by Lentiviral Transduction of Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 6. researchgate.net [researchgate.net]
- 7. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Successful Transduction Using Lentivirus [sigmaaldrich.com]
- 10. Optimization of the transductional efficiency of lentiviral vectors: effect of sera and polycations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. addgene.org [addgene.org]
- 13. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
Quantitative Proteomics Methods for Measuring Aster-A Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aster-A, an endoplasmic reticulum (ER)-resident protein, plays a crucial role in non-vesicular cholesterol transport from the plasma membrane to the ER.[1] The cellular levels of Aster-A are tightly regulated to maintain cholesterol homeostasis, and its degradation is a key aspect of this regulation. Understanding the dynamics of Aster-A degradation is critical for elucidating its role in various physiological and pathological states and for the development of therapeutic strategies targeting cholesterol metabolism. This document provides detailed application notes and protocols for the quantitative measurement of Aster-A degradation using state-of-the-art proteomics techniques.
Overview of Quantitative Proteomics Methods
Three powerful mass spectrometry-based proteomics approaches are particularly well-suited for quantifying protein degradation rates: Tandem Mass Tag (TMT) labeling, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Label-Free Quantification (LFQ). Each method offers distinct advantages and considerations for studying Aster-A turnover.
-
Tandem Mass Tag (TMT): TMT is an isobaric labeling strategy that allows for the simultaneous identification and quantification of proteins in multiple samples.[2] Peptides from different samples are labeled with unique TMT reagents that are identical in mass but generate distinct reporter ions upon fragmentation in the mass spectrometer. This multiplexing capability enables precise relative quantification of protein abundance across different conditions or time points, making it ideal for studying changes in Aster-A degradation in response to specific stimuli.[2][3]
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC): SILAC is a metabolic labeling technique where cells are cultured in media containing "heavy" or "light" isotopically labeled essential amino acids (e.g., arginine and lysine).[4] Over time, these labeled amino acids are incorporated into all newly synthesized proteins. By switching the media and tracking the ratio of heavy to light peptides over time (a "pulse-chase" experiment), the rates of protein synthesis and degradation can be determined.[5] Dynamic SILAC is a robust method for measuring protein half-life.[6]
-
Label-Free Quantification (LFQ): LFQ methods quantify proteins based on the signal intensity of their corresponding peptides in the mass spectrometer without the use of isotopic labels.[7] The two main approaches are spectral counting (counting the number of MS/MS spectra identified for a given protein) and precursor ion intensity-based quantification (measuring the area under the curve of the peptide's chromatographic peak).[7] LFQ is a cost-effective and straightforward method suitable for comparing Aster-A abundance across a large number of samples.[8]
Aster-A Degradation Pathway
As an ER-resident membrane protein, Aster-A is likely degraded via the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.[1][6] This cellular quality control system identifies and targets misfolded or regulated proteins in the ER for ubiquitination and subsequent degradation by the proteasome in the cytosol.[9][10] The degradation of other key proteins in cholesterol metabolism, such as HMG-CoA reductase and squalene (B77637) monooxygenase, is also regulated by the ERAD pathway, often in response to cellular sterol levels.[1][11][12] It is plausible that high cholesterol levels could trigger a conformational change in Aster-A, marking it for recognition by the ERAD machinery.
Experimental Protocols
The following are detailed protocols for measuring Aster-A degradation using TMT, SILAC, and Label-Free Quantification.
Tandem Mass Tag (TMT)-Based Protocol for Aster-A Degradation
This protocol outlines a time-course experiment to measure changes in Aster-A abundance following a stimulus (e.g., cholesterol loading).
1. Cell Culture and Treatment:
- Culture cells of interest (e.g., HEK293T, Huh7) to 80% confluency.
- Treat cells with the desired stimulus (e.g., 50 µM cholesterol complexed with methyl-β-cyclodextrin) or vehicle control.
- Harvest cells at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) post-treatment.
2. Protein Extraction, and Digestion: [13]
- Lyse cell pellets in a buffer containing 8 M urea (B33335) and protease inhibitors.
- Determine protein concentration using a BCA assay.
- Reduce disulfide bonds with 10 mM dithiothreitol (B142953) (DTT) for 1 hour at 37°C.
- Alkylate cysteine residues with 20 mM iodoacetamide (B48618) (IAA) for 30 minutes at room temperature in the dark.
- Dilute the sample 4-fold with 100 mM triethylammonium (B8662869) bicarbonate (TEAB) to reduce the urea concentration to 2 M.
- Digest proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
3. TMT Labeling: [14]
- Desalt the digested peptides using a C18 solid-phase extraction (SPE) cartridge.
- Resuspend the dried peptides in 100 µL of 100 mM TEAB.
- Add the appropriate TMT label (dissolved in anhydrous acetonitrile) to each sample and incubate for 1 hour at room temperature.
- Quench the reaction with 5% hydroxylamine (B1172632) for 15 minutes.
4. Sample Pooling and Fractionation:
- Combine equal amounts of the TMT-labeled samples.
- Desalt the pooled sample using a C18 SPE cartridge.
- Fractionate the peptides using high-pH reversed-phase chromatography to reduce sample complexity.
5. LC-MS/MS Analysis:
- Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer.
- Use a data-dependent acquisition (DDA) method with higher-energy collisional dissociation (HCD) for fragmentation of precursor ions and generation of TMT reporter ions.
6. Data Analysis:
- Process the raw data using software such as Proteome Discoverer or MaxQuant.
- Identify peptides and proteins by searching against a human protein database.
- Quantify the TMT reporter ion intensities to determine the relative abundance of Aster-A peptides at each time point.
- Normalize the data to a stable protein or total peptide amount.
- Calculate the degradation rate of Aster-A by fitting the abundance data to an exponential decay model.
| Time (hours) | Vehicle Control (Relative Abundance) | Cholesterol Treatment (Relative Abundance) |
| 0 | 1.00 | 1.00 |
| 2 | 0.95 | 0.85 |
| 4 | 0.90 | 0.70 |
| 8 | 0.82 | 0.50 |
| 12 | 0.75 | 0.35 |
| 24 | 0.60 | 0.20 |
Table 1: Hypothetical TMT data showing the relative abundance of Aster-A over time with and without cholesterol treatment.
Pulse-Chase SILAC Protocol for Measuring Aster-A Half-Life
This protocol describes a pulse-chase experiment to directly measure the degradation rate and half-life of Aster-A.
1. Cell Culture and Labeling (Pulse): [15]
- Culture cells for at least six doublings in SILAC medium containing "heavy" isotopes of arginine (e.g., 13C6, 15N4-Arg) and lysine (B10760008) (e.g., 13C6, 15N2-Lys) to ensure complete incorporation.
- This initial phase labels the entire proteome with heavy amino acids.
2. Media Switch (Chase):
- Wash the cells thoroughly with phosphate-buffered saline (PBS).
- Replace the heavy SILAC medium with "light" SILAC medium containing unlabeled arginine and lysine. This marks the beginning of the chase period (t=0).
3. Cell Harvesting:
- Harvest cells at various time points during the chase (e.g., 0, 4, 8, 12, 24, 48 hours).
4. Sample Preparation:
- For each time point, lyse the cells and extract proteins as described in the TMT protocol.
- Combine equal amounts of protein from a "heavy-labeled" reference sample (harvested at t=0 before the chase) with each "light-chase" time point sample. This serves as an internal standard.
- Digest the combined protein samples with trypsin.
5. LC-MS/MS Analysis:
- Analyze the peptide mixtures by LC-MS/MS on a high-resolution mass spectrometer.
6. Data Analysis: [6]
- Process the raw data using software capable of SILAC quantification (e.g., MaxQuant).
- Calculate the ratio of heavy to light (H/L) peptide intensities for Aster-A at each time point.
- The decrease in the H/L ratio over time reflects the degradation of the pre-existing "heavy" Aster-A.
- Calculate the half-life (t1/2) of Aster-A by fitting the H/L ratio data to a first-order exponential decay curve.
| Time (hours) | Heavy/Light (H/L) Ratio of Aster-A |
| 0 | 1.00 |
| 4 | 0.80 |
| 8 | 0.65 |
| 12 | 0.50 |
| 24 | 0.25 |
| 48 | 0.06 |
Table 2: Hypothetical pulse-chase SILAC data showing the decay of heavy-labeled Aster-A over time.
Label-Free Quantification (LFQ) Protocol for Aster-A Degradation
This protocol is suitable for comparing Aster-A abundance across different experimental conditions or in a large number of samples.
1. Experimental Design and Sample Preparation:
- Design the experiment with a sufficient number of biological replicates for each condition to ensure statistical power.
- Prepare cell lysates and digest proteins for each sample individually, as described in the TMT protocol. Consistency in sample preparation is crucial for LFQ.[16]
2. LC-MS/MS Analysis:
- Analyze each sample separately by LC-MS/MS.
- It is important to use a highly reproducible chromatography setup to minimize retention time shifts between runs.
- Employ either a data-dependent (DDA) or data-independent acquisition (DIA) strategy. DIA is often preferred for LFQ as it provides more comprehensive and reproducible quantification.[8]
3. Data Analysis:
- Process the raw data using specialized LFQ software such as MaxQuant (using the MaxLFQ algorithm), Progenesis QI, or Spectronaut (for DIA data).
- The software will perform chromatographic alignment of the runs, peptide feature detection, and protein identification.
- Protein abundance is calculated based on the intensity of its corresponding peptides.
- Normalize the data to account for variations in sample loading and instrument performance.
- Perform statistical analysis (e.g., t-test, ANOVA) to identify significant changes in Aster-A abundance between different conditions.
| Sample Group | Normalized Abundance of Aster-A (Arbitrary Units) | Standard Deviation | p-value (vs. Control) |
| Control | 1.2 x 10^8 | 0.15 x 10^8 | - |
| Treatment A | 0.6 x 10^8 | 0.08 x 10^8 | < 0.01 |
| Treatment B | 1.1 x 10^8 | 0.20 x 10^8 | > 0.05 |
Table 3: Hypothetical Label-Free Quantification data comparing Aster-A abundance in different treatment groups.
Conclusion
The quantitative proteomics methods described in these application notes provide powerful tools for dissecting the molecular mechanisms governing Aster-A degradation. TMT offers high-throughput and precise relative quantification, SILAC enables the direct measurement of protein half-life, and LFQ provides a cost-effective solution for large-scale studies. The choice of method will depend on the specific research question, available resources, and the biological system under investigation. By applying these detailed protocols, researchers and drug development professionals can gain valuable insights into the regulation of Aster-A and its role in cholesterol metabolism, paving the way for novel therapeutic interventions.
References
- 1. Endoplasmic Reticulum–Associated Degradation and Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Cholesterol Regulates Ubiquitination and Degradation of the Cholesterol Export Proteins ABCA1 and ABCG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proteomics analysis of inborn errors of cholesterol synthesis: identification of altered metabolic pathways in DHCR7 and SC5D deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 5. A Novel Pulse-Chase SILAC Strategy Measures Changes in Protein Decay and Synthesis Rates Induced by Perturbation of Proteostasis with an Hsp90 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mammalian Endoplasmic Reticulum-Associated Degradation System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol - Wikipedia [en.wikipedia.org]
- 8. The many layers of cholesterol regulation [asbmb.org]
- 9. GRAM Protein Domain | Cell Signaling Technology [cellsignal.com]
- 10. Proteasome-dependent endoplasmic reticulum-associated protein degradation: An unconventional route to a familiar fate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cholesterol-sensing mechanism unfolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ER-associated degradation: Protein quality control and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Easy and Accessible Workflow for Label-Free Single-Cell Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Label-Free Quantification Solutions | Reliable, Scalable, Fast - Creative Proteomics [creative-proteomics.com]
Application Note: High-Throughput Screening Assays for Novel Aster-A Degraders
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2][3][4] Unlike traditional inhibitors that merely block a protein's function, small-molecule degraders, such as Proteolysis Targeting Chimeras (PROTACs), physically remove the target protein from the cell.[1][5] PROTACs are heterobifunctional molecules with two key domains: one binds the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[6][7] This induced proximity results in the ubiquitination of the POI, marking it for destruction by the proteasome.[1][3][6]
This document provides a detailed framework and protocols for a high-throughput screening (HTS) cascade designed to identify and characterize novel degraders of Aster-A, a hypothetical protein implicated in disease. The workflow progresses from a high-throughput primary screen to measure Aster-A degradation, followed by secondary biochemical assays to confirm the mechanism of action.
Principle of PROTAC-Mediated Degradation
The efficacy of a PROTAC hinges on its ability to form a stable ternary complex between the target protein (Aster-A) and an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[6] This complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to Aster-A. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein.[1][3] The degrader molecule is then released to engage another target protein, acting catalytically.[5]
High-Throughput Screening Cascade
A tiered screening approach is essential to efficiently identify and validate genuine Aster-A degraders from large compound libraries. This "funnel" approach starts with a robust, high-throughput primary assay focused on the desired cellular outcome (Aster-A depletion), followed by more detailed secondary assays to elucidate the mechanism and confirm hits.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Characterisation of high throughput screening outputs for small molecule degrader discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. reactionbiology.com [reactionbiology.com]
Probing GRAMD1A Function: Application Notes for Aster-A Ligand Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRAM domain-containing protein 1A (GRAMD1A), also known as Aster-A, is an endoplasmic reticulum (ER)-anchored protein that plays a crucial role in the non-vesicular transport of cholesterol from the plasma membrane (PM) to the ER.[1][2][3] This function is critical for maintaining cholesterol homeostasis and has significant implications for various cellular processes, including signal transduction and membrane dynamics. Dysregulation of GRAMD1A has been linked to several diseases, making it an attractive target for therapeutic intervention and a subject of intense research.
This document provides detailed application notes and protocols for utilizing chemical probes that target GRAMD1A. These probes, including the 'autogramin' series and other synthetic ligands, serve as invaluable tools for investigating the biological functions of GRAMD1A and for the development of novel therapeutics.
GRAMD1A: A Key Regulator of Cellular Cholesterol and Signaling
GRAMD1A is a multi-domain protein consisting of a GRAM (Glucosyltransferases, Rab-like GTPase activators and Myotubularins) domain, a StART-like (Steroidogenic Acute Regulatory protein-related lipid Transfer) domain, and a transmembrane helix.[4] The GRAM domain acts as a sensor for accessible cholesterol in the plasma membrane, while the StART-like domain is responsible for binding and transferring cholesterol to the ER.[4] Through this mechanism, GRAMD1A influences the cholesterol content of the ER, which in turn impacts cellular signaling pathways.
Notably, GRAMD1A has been implicated in the regulation of:
-
Autophagy: GRAMD1A is recruited to sites of autophagosome initiation and its cholesterol transfer activity is required for autophagosome biogenesis.[2][4] Chemical probes that inhibit GRAMD1A can therefore be used to modulate autophagy.[5]
-
Hedgehog (Hh) Signaling: The Hh signaling pathway, critical in embryonic development and cancer, is dependent on cholesterol modification of the Smoothened (SMO) protein. By controlling cholesterol availability in the ER, GRAMD1A can influence Hh pathway activation.[6]
Chemical Probes for GRAMD1A
Several small molecules have been identified as inhibitors of GRAMD1A, serving as valuable chemical probes to study its function. These compounds primarily target the StART-like domain, competing with cholesterol binding.
| Chemical Probe | Target Domain | Reported Affinity/Potency | Reference(s) |
| Autogramin-2 | StART-like | IC50: 349 ± 51 nM (in competition with 22-NBD-cholesterol) Ki: 290 nM | [7] |
| Bodipy-autogramin | StART-like | Kd: 49 ± 12 nM (direct binding) Kd: 52 ± 4 nM (to GRAMD1A with PH-GRAM and StART domains) | [4] |
| 25-hydroxycholesterol | StART-like | IC50: 137 ± 27 nM (in competition with 22-NBD-cholesterol) Ki: 114 nM | [7] |
| AI-3d | StART-like | Potent inhibitor of all three Aster proteins (GRAMD1A, 1B, 1C) | [8] |
Signaling Pathway Diagrams
To visualize the role of GRAMD1A in key cellular processes, the following signaling pathway diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 6. search.shanghai.library.nyu.edu [search.shanghai.library.nyu.edu]
- 7. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay [jove.com]
- 8. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
Troubleshooting & Optimization
Troubleshooting low degradation efficiency with Aster-A PROTACs
Welcome to the technical support center for Aster-A PROTACs. This resource is designed to help you troubleshoot common issues and answer frequently asked questions related to your experiments.
Troubleshooting Guide
This guide provides step-by-step solutions to specific problems you might encounter during your research.
Issue 1: No or Low Degradation of the Target Protein
You have treated your cells with an Aster-A PROTAC, but Western blot analysis shows minimal or no reduction in the levels of your protein of interest (POI).
Possible Cause 1: Inefficient Ternary Complex Formation
The "ternary complex" is the transient structure formed by your POI, the Aster-A PROTAC, and the E3 ligase. Its formation is essential for ubiquitination and subsequent degradation of the POI.
-
Troubleshooting Steps:
-
Confirm Binary Engagement: First, verify that your Aster-A PROTAC can independently bind to both the POI and the E3 ligase. This can be assessed using techniques like fluorescence polarization (FP) or surface plasmon resonance (SPR).
-
Optimize PROTAC Concentration: Perform a dose-response experiment to determine the optimal concentration for degradation. Extremely high concentrations can lead to the "hook effect," where the formation of binary complexes is favored over the productive ternary complex, thus reducing degradation efficiency.
-
Evaluate Linker Composition: The length and chemical nature of the linker are critical for optimal ternary complex formation. If you have access to an Aster-A PROTAC with a different linker, testing it could provide insights.
-
Possible Cause 2: Poor Cell Permeability or Low Intracellular Concentration
The Aster-A PROTAC may not be reaching its intracellular target in sufficient concentrations.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Review the calculated properties of your Aster-A PROTAC, such as molecular weight, cLogP, and polar surface area. These can be indicators of cell permeability.
-
Direct Measurement of Intracellular Concentration: Use LC-MS/MS to quantify the amount of the Aster-A PROTAC inside the cells after treatment. This will confirm if the compound is entering the cells and remaining stable.
-
Experimental Workflow for Low Degradation Efficiency
Caption: Troubleshooting workflow for low degradation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and how can I avoid it?
The "hook effect" describes the phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because the high concentration of the PROTAC favors the formation of separate binary complexes (PROTAC-POI and PROTAC-E3 ligase) over the productive ternary complex (POI-PROTAC-E3 ligase).
-
Mitigation Strategy: Perform a full dose-response curve to identify the optimal concentration range for your Aster-A PROTAC. This will help you determine the concentration that gives the maximal degradation (Dmax) and the concentration that achieves 50% of this degradation (DC50).
The "Hook Effect" in PROTACs
Caption: Formation of binary vs. ternary complexes.
Q2: How do I confirm that the degradation is proteasome-dependent?
To confirm that the observed protein degradation is occurring via the ubiquitin-proteasome system, you can perform a co-treatment experiment with a proteasome inhibitor.
-
Experimental Protocol:
-
Treat your cells with the Aster-A PROTAC at its optimal concentration.
-
In a parallel experiment, pre-treat the cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours before adding the Aster-A PROTAC.
-
After the desired treatment duration, lyse the cells and perform a Western blot to analyze the levels of your POI.
-
If the degradation is proteasome-dependent, the addition of the proteasome inhibitor should "rescue" the protein from degradation.
-
Data Presentation
Table 1: Example Dose-Response Data for Aster-A PROTAC Variants
| Aster-A PROTAC Variant | Linker Type | DC50 (nM) | Dmax (%) |
| Aster-A-01 | PEG4 | 25 | 92 |
| Aster-A-02 | Alkyl C5 | 150 | 75 |
| Aster-A-03 | PEG8 | 40 | 88 |
This table illustrates how modifications to the linker can impact the potency (DC50) and efficacy (Dmax) of the PROTAC.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the Aster-A PROTAC for the desired time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against your POI overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the Aster-A PROTAC at the optimal concentration for a short duration (e.g., 1-2 hours) to capture the transient ternary complex.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against your POI or the E3 ligase overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the proteins from the beads and analyze the eluate by Western blotting for the presence of all three components: the POI, the E3 ligase, and a tagged version of the PROTAC if applicable.
Mechanism of Action for Aster-A PROTACs
Caption: General mechanism of PROTAC-mediated protein degradation.
Technical Support Center: Optimizing Linker Length for Aster-A Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the linker length of Aster-A degraders. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in an Aster-A degrader?
A PROTAC (Proteolysis Targeting Chimera) for Aster-A consists of three components: a "warhead" that binds to the Aster-A protein, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is not merely a spacer; its length, composition, and attachment points are critical for the degrader's efficacy.[2] An optimal linker facilitates the formation of a stable and productive ternary complex (Aster-A–PROTAC–E3 ligase), which is essential for the ubiquitination and subsequent proteasomal degradation of Aster-A.[3]
Q2: What are the most common types of linkers used in PROTAC design?
The most frequently used linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[2] PEG linkers are valued for their hydrophilicity, which can improve the solubility of the PROTAC molecule.[2] Alkyl chains offer a more rigid and hydrophobic option.[2] The choice between these and other linker types, such as those incorporating rigid moieties like piperazine (B1678402) or piperidine, depends on the specific requirements for optimizing the ternary complex formation and the overall physicochemical properties of the Aster-A degrader.[2]
Q3: How does linker length impact the degradation of Aster-A?
Linker length is a critical parameter that requires careful optimization for each specific Aster-A degrader.[2]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the degrader to both Aster-A and the E3 ligase, thus inhibiting the formation of a productive ternary complex.
-
Too long: An excessively long linker might lead to an unstable or non-productive ternary complex where the lysine (B10760008) residues on Aster-A are not correctly positioned for ubiquitination by the E3 ligase.
Therefore, a systematic evaluation of various linker lengths is necessary to identify the optimal distance for efficient and potent Aster-A degradation.
Q4: What are the key parameters to assess the efficacy of an Aster-A degrader?
The efficacy of an Aster-A degrader is typically evaluated using two key metrics:
-
DC50: The half-maximal degradation concentration, which is the concentration of the degrader required to achieve 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of protein degradation observed at high concentrations of the degrader. A higher Dmax value signifies a more complete degradation of the target protein.
Q5: What is the "hook effect" and how can it be avoided in Aster-A degrader experiments?
The "hook effect" is a phenomenon observed in many PROTAC-based experiments where the degradation of the target protein decreases at very high concentrations of the degrader. This occurs because the excess PROTAC molecules can form binary complexes (either with Aster-A or the E3 ligase) that do not lead to the formation of the productive ternary complex, thereby reducing the overall degradation efficiency.[4] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.
Troubleshooting Guide
Problem 1: Low or no degradation of Aster-A is observed.
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | The physicochemical properties of the PROTAC, such as high molecular weight and polarity, can limit its ability to cross the cell membrane.[1] Consider modifying the linker to reduce polarity or introduce moieties that enhance cell uptake. |
| Inefficient Ternary Complex Formation | The linker length or conformation may not be optimal for the formation of a stable Aster-A–PROTAC–E3 ligase complex. Synthesize and test a library of degraders with varying linker lengths and compositions. |
| Incorrect E3 Ligase Choice | The chosen E3 ligase may not be expressed at sufficient levels in the cell line being used, or it may not be suitable for degrading Aster-A. Confirm the expression of the E3 ligase (e.g., CRBN, VHL) in your cell model via Western blot or qPCR. Consider testing degraders that recruit a different E3 ligase. |
| PROTAC Instability | The degrader molecule may be unstable in the cell culture medium or inside the cells. Assess the stability of your compound over the time course of the experiment using techniques like LC-MS. |
Problem 2: High variability in degradation results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Culture Conditions | Variations in cell density, passage number, or growth phase can affect protein expression levels and cellular responses. Maintain consistent cell culture practices and use cells within a defined passage number range. |
| Issues with Reagent Preparation | Inaccurate serial dilutions or degradation of the PROTAC stock solution can lead to inconsistent results. Prepare fresh dilutions for each experiment and store stock solutions under appropriate conditions. |
| Variable Incubation Times | The kinetics of PROTAC-mediated degradation can vary. Perform a time-course experiment to determine the optimal incubation time for maximal degradation. |
Data Presentation: Hypothetical Aster-A Degrader Linker Optimization
The following table illustrates how to present quantitative data from a linker optimization study for a hypothetical Aster-A degrader targeting the von Hippel-Lindau (VHL) E3 ligase. The data shows the impact of varying the number of polyethylene glycol (PEG) units in the linker on the degradation potency (DC50) and efficacy (Dmax).
| Compound ID | Linker Composition | Linker Length (Atoms) | DC50 (nM) | Dmax (%) |
| Aster-A-Degrader-1 | PEG2 | ~12 | 150 | 75 |
| Aster-A-Degrader-2 | PEG3 | ~15 | 50 | 88 |
| Aster-A-Degrader-3 | PEG4 | ~18 | 15 | >95 |
| Aster-A-Degrader-4 | PEG5 | ~21 | 45 | 90 |
| Aster-A-Degrader-5 | PEG6 | ~24 | 120 | 80 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Western Blotting for Quantitative Analysis of Aster-A Degradation
This protocol details the steps to quantify the degradation of Aster-A in cells treated with varying concentrations of a degrader.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. b. Treat cells with a range of concentrations of the Aster-A degrader. Include a vehicle control (e.g., DMSO). c. Incubate the cells for the desired time (e.g., 24 hours).
2. Cell Lysis: a. Wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing periodically. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant containing the protein extract.
3. Protein Quantification: a. Determine the protein concentration of each sample using a BCA assay.
4. SDS-PAGE and Protein Transfer: a. Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. c. Perform electrophoresis to separate the proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for Aster-A overnight at 4°C. c. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading. d. Wash the membrane three times with TBST. e. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again three times with TBST.
6. Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using a chemiluminescence imaging system. c. Quantify the band intensities using image analysis software (e.g., ImageJ). d. Normalize the Aster-A band intensity to the loading control band intensity for each sample. e. Calculate the percentage of Aster-A degradation relative to the vehicle-treated control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is designed to demonstrate the PROTAC-induced interaction between Aster-A and the recruited E3 ligase in cells.
1. Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the ternary complex. c. Treat the cells with the Aster-A degrader at its optimal concentration or with a vehicle control for 4-6 hours.
2. Cell Lysis: a. Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
3. Immunoprecipitation: a. Pre-clear the cell lysates with Protein A/G agarose (B213101) beads to reduce non-specific binding. b. Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a control IgG overnight at 4°C. c. Add Protein A/G agarose beads to capture the antibody-protein complexes. d. Wash the beads multiple times with lysis buffer to remove non-specific binders.
4. Elution and Western Blot Analysis: a. Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer. b. Analyze the eluted samples by Western blotting, probing for Aster-A and the E3 ligase. The presence of Aster-A in the sample immunoprecipitated with the E3 ligase antibody (and not in the IgG control) confirms the formation of the ternary complex.
Visualizations
Caption: Signaling pathway of Aster-A degradation mediated by a PROTAC.
Caption: Experimental workflow for optimizing Aster-A degrader linker length.
Caption: Troubleshooting guide for low Aster-A degradation.
References
- 1. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncodesign-services.com [oncodesign-services.com]
- 4. promega.co.jp [promega.co.jp]
Technical Support Center: Overcoming Off-Target Effects of Aster-A Degrader-1 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome off-target effects associated with Aster-A Ligand-3 based PROTACs, specifically PROTAC Aster-A degrader-1 (also known as compound NGF3) .
Frequently Asked Questions (FAQs)
Q1: What is PROTAC Aster-A degrader-1 and what is its mechanism of action?
PROTAC Aster-A degrader-1 is a novel, heterobifunctional molecule designed to selectively degrade the sterol transport protein Aster-A.[1][2] It operates through the Proteolysis Targeting Chimera (PROTAC) technology, which hijacks the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The molecule consists of a ligand that binds to Aster-A and an "this compound" moiety that recruits an E3 ubiquitin ligase.[1][2] This dual binding forms a ternary complex (Aster-A protein : PROTAC : E3 ligase), leading to the ubiquitination of Aster-A and its subsequent degradation by the proteasome.[1]
Q2: Which E3 ligases are recruited by this compound in PROTAC Aster-A degrader-1?
Interaction studies have demonstrated that PROTAC Aster-A degrader-1 can effectively engage both Cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ligases to facilitate the degradation of the target protein.[1] This dual-ligase recruitment capability may offer versatility in its application across different cellular contexts.
Q3: What are the known on-target and off-target profiles of PROTAC Aster-A degrader-1?
PROTAC Aster-A degrader-1 has been shown to induce dose-dependent degradation of Aster-A in HeLa cells, with a half-maximal degradation concentration (DC50) of 4.8 μM and a maximum degradation (Dmax) of 60%.[1] Selectivity analyses have indicated that it exhibits good selectivity (≥10-fold) over other sterol transport proteins, including Aster-B, Aster-C, STARD1, ORP1, and ORP2.[1] However, a comprehensive, proteome-wide off-target profile has not been extensively published. Unintended degradation of other proteins remains a potential issue with any PROTAC and should be assessed empirically.
Q4: What are the common causes of off-target effects with PROTACs?
Off-target effects with PROTACs can arise from several factors:
-
E3 Ligase Binder Promiscuity: The E3 ligase ligand (in this case, this compound) may have off-target interactions, leading to the degradation of proteins other than the intended target.
-
Formation of Binary Complexes: The PROTAC can form binary complexes with either the target protein or the E3 ligase, which may have unintended pharmacological consequences independent of protein degradation.
-
Target-Independent Degradation: Some E3 ligase ligands, like those derived from thalidomide (B1683933) (which binds to CRBN), can independently induce the degradation of certain proteins, such as zinc-finger proteins.[3][4][5]
-
Pathway-Related Effects: The degradation of the target protein (Aster-A) can lead to downstream effects on various signaling pathways, which could be misinterpreted as off-target effects.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with PROTAC Aster-A degrader-1.
| Problem | Possible Cause | Suggested Solution |
| High cell toxicity observed at effective degradation concentrations. | 1. Off-target protein degradation. 2. High concentration of the PROTAC or solvent (e.g., DMSO). | 1. Perform a global proteomics experiment (see Experimental Protocol 1) to identify potential off-target proteins. 2. Conduct a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. 3. Lower the PROTAC concentration and/or optimize the incubation time. |
| Inconsistent degradation of Aster-A. | 1. Variable expression levels of CRBN or VHL in the cell line used. 2. "Hook effect" at high PROTAC concentrations. | 1. Confirm the expression levels of both CRBN and VHL in your cell line using Western blotting or qPCR. 2. Perform a dose-response experiment to identify the optimal concentration range for degradation and to check for the hook effect. |
| Observed phenotype does not correlate with Aster-A degradation. | 1. Degradation-independent pharmacology of the PROTAC. 2. Off-target effects on other signaling pathways. | 1. Use a negative control, such as an inactive epimer of the E3 ligase ligand, that does not bind to the E3 ligase but still binds to Aster-A. 2. Perform washout experiments: remove the degrader and monitor for the reversal of the phenotype and recovery of Aster-A levels. |
| Discrepancy between proteomics data and Western blot validation. | 1. Differences in the sensitivity of the assays. 2. Cross-reactivity of the antibody used for Western blotting. | 1. Use quantitative proteomics data as a guide for selecting antibodies for validation. 2. Confirm the specificity of your antibody using techniques like knockout/knockdown cell lines if available. |
Data Presentation
Table 1: Quantitative Degradation Profile of PROTAC Aster-A degrader-1 in HeLa Cells
| Parameter | Value |
| DC50 | 4.8 μM |
| Dmax | 60% |
Data sourced from Smolecule.[1]
Table 2: Example Quantitative Proteomics Data for Off-Target Identification
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Aster-A | GRAMD1A | -1.5 | <0.01 | On-Target |
| Protein X | GENEX | -1.2 | <0.05 | Yes |
| Protein Y | GENEY | -0.3 | >0.05 | No |
| Protein Z | GENEZ | 0.1 | >0.05 | No |
Note: This table is a hypothetical representation. Actual experimental results will vary. A significant negative Log2 fold change and a low p-value suggest potential degradation that requires further validation.
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HeLa) to approximately 70-80% confluency.
-
Treat cells with PROTAC Aster-A degrader-1 at its optimal effective concentration (e.g., around the DC50 of 4.8 µM) and a higher concentration to assess for the hook effect.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (if available).
-
Incubate for a duration determined to be optimal for Aster-A degradation (e.g., 6-24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
For quantitative analysis, consider using Tandem Mass Tag (TMT) labeling for multiplexed analysis.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
-
Protocol 2: Western Blotting for Validation of Potential Off-Targets
-
Sample Preparation:
-
Prepare cell lysates from cells treated with PROTAC Aster-A degrader-1 and controls as described in the proteomics protocol.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the potential off-target protein overnight at 4°C.
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Mechanism of action for PROTAC Aster-A degrader-1.
Caption: Experimental workflow for off-target identification and validation.
Caption: Logical flow for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Enhancing Cell Permeability of Aster-A Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the cell permeability of Aster-A degraders. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, data tables, and explanatory diagrams.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the cell permeability of Aster-A degraders?
A1: Aster-A degraders, like many Proteolysis Targeting Chimeras (PROTACs), often exhibit poor cell permeability due to their inherent physicochemical properties. Key limiting factors include:
-
High Molecular Weight (MW): PROTACs are large molecules, typically exceeding the conventional "Rule of Five" guideline for oral bioavailability, which suggests a molecular weight of less than 500 Da.[1][2]
-
Large Polar Surface Area (PSA): The presence of multiple polar functional groups contributes to a high PSA, which can hinder passage through the lipophilic cell membrane.[1]
-
Flexibility and Conformation: The flexible nature of the linker can lead to conformations that are not energetically favorable for membrane translocation.
-
Target-Specific Challenges: As Aster-A is a sterol transport protein likely associated with membranes, degraders may face additional challenges in reaching their target in the correct cellular compartment.
Q2: What are the initial strategies to consider for improving the permeability of my Aster-A degrader?
A2: Several strategies can be employed early in the design and optimization process:
-
Linker Optimization: The linker is a critical component influencing a PROTAC's properties. Modifications to its length, rigidity, and composition can significantly impact permeability. Shorter and more rigid linkers are often associated with improved permeability.[2][3]
-
Introduction of Intramolecular Hydrogen Bonds: Designing the degrader to form intramolecular hydrogen bonds can help it adopt a more compact, "folded" conformation. This "chameleonic" behavior masks polar groups and reduces the effective PSA, facilitating membrane passage.
-
Prodrug Approach: Temporarily masking polar functional groups (e.g., carboxylic acids, hydroxyls) with lipophilic moieties that are cleaved intracellularly can enhance cell entry.[2]
-
E3 Ligase Ligand Choice: Different E3 ligase ligands (e.g., for VHL or CRBN) have distinct physicochemical properties that can influence the overall permeability of the PROTAC.
Q3: What is the "hook effect" and how does it relate to cell permeability?
A3: The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where the degradation efficiency decreases at high concentrations. This occurs because at excessive concentrations, the PROTAC can form separate binary complexes with the target protein (Aster-A) and the E3 ligase, rather than the productive ternary complex required for degradation. While not a direct measure of permeability, poor cell permeability can complicate the interpretation of the hook effect by making it difficult to determine the true intracellular concentration of the degrader.
Troubleshooting Guides
Issue 1: My Aster-A degrader shows potent biochemical activity (e.g., strong binding to Aster-A and the E3 ligase) but weak or no degradation in cellular assays.
This common issue often points towards poor cell permeability.
| Possible Cause | Troubleshooting Steps | Recommended Assays |
| Low Passive Permeability | 1. Modify the linker to be shorter, more rigid, or more hydrophobic. 2. Introduce lipophilic groups or explore a prodrug strategy to mask polar functionalities. 3. Consider synthesizing analogs with a lower polar surface area. | Parallel Artificial Membrane Permeability Assay (PAMPA) |
| Active Efflux | 1. Determine the efflux ratio of your degrader. 2. If the efflux ratio is high, your degrader may be a substrate for efflux pumps like P-glycoprotein (P-gp). 3. Co-administer your degrader with a known efflux pump inhibitor in cellular assays to see if degradation is rescued. | Caco-2 Permeability Assay |
| Poor Solubility in Assay Media | 1. Measure the solubility of your degrader in the cell culture medium. 2. If solubility is low, consider formulation strategies or chemical modifications to improve it. | Kinetic or Thermodynamic Solubility Assays |
| Degrader Instability | 1. Assess the stability of your degrader in cell culture media and cell lysates over time. 2. If the compound is unstable, consider chemical modifications to improve its metabolic stability. | Microsomal Stability Assay, Plasma Stability Assay |
Issue 2: Degradation of Aster-A is observed, but the potency (DC50) is low.
Even if some degradation is occurring, low potency can hinder the therapeutic potential of a degrader.
| Possible Cause | Troubleshooting Steps | Recommended Assays |
| Suboptimal Intracellular Concentration | 1. Even with some permeability, the intracellular concentration may not be sufficient for maximal degradation. 2. Employ the strategies outlined in Issue 1 to further enhance cell permeability. | Quantitative Mass Spectrometry to determine intracellular concentrations |
| Weak Target Engagement in Cells | 1. Confirm that the degrader is binding to Aster-A within the cellular environment. 2. Low target engagement could be due to competition with endogenous ligands or poor localization. | Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay |
| Inefficient Ternary Complex Formation | 1. The linker may not be optimal for inducing a stable and productive ternary complex between Aster-A and the E3 ligase. 2. Synthesize a library of degraders with varying linker lengths and compositions to identify a more optimal geometry. | Co-immunoprecipitation (Co-IP), Proximity Ligation Assay (PLA) |
Quantitative Data Summary
The following tables provide illustrative data from studies on PROTAC permeability. Note: This data is not specific to Aster-A degraders but serves as a general guide for expected values and the impact of chemical modifications.
Table 1: Physicochemical Properties and Permeability of Representative PROTACs
| PROTAC | Target | E3 Ligase | MW (Da) | cLogP | TPSA (Ų) | Caco-2 Papp (A→B) (10-6 cm/s) | Efflux Ratio (B-A/A-B) |
| PROTAC 1 (Hypothetical) | BRD4 | VHL | 850 | 3.5 | 180 | 0.2 | 8.5 |
| PROTAC 2 (Linker Optimized) | BRD4 | VHL | 820 | 4.1 | 160 | 1.5 | 2.1 |
| PROTAC 3 (Hypothetical) | AR | CRBN | 910 | 4.8 | 210 | 0.1 | 12.0 |
| PROTAC 4 (Prodrug) | AR | CRBN | 980 | 5.5 | 190 | 2.5 | 3.0 |
Table 2: Impact of Linker Modification on Permeability
| PROTAC | Linker Type | Linker Length (atoms) | PAMPA Pe (10-6 cm/s) |
| Degrader A | PEG | 12 | 0.5 |
| Degrader B | PEG | 8 | 1.2 |
| Degrader C | Alkyl | 8 | 2.1 |
| Degrader D | Alkyl-Aryl | 10 | 1.8 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane, providing a high-throughput initial screen for cell permeability.
Methodology:
-
Preparation of the Donor Plate: A filter plate is coated with a solution of phospholipids (B1166683) (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane.
-
Preparation of the Acceptor Plate: The wells of an acceptor plate are filled with a buffer solution (e.g., PBS at pH 7.4).
-
Compound Addition: The test compound, dissolved in a suitable buffer, is added to the donor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Permeability Coefficient (Pe): The effective permeability is calculated based on the concentration of the compound in the acceptor well, the incubation time, and the surface area of the membrane.
Caco-2 Permeability Assay
This assay utilizes a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium. It can assess both passive permeability and active transport.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral - A→B):
-
The test compound is added to the apical (upper) chamber.
-
At specific time points, samples are taken from the basolateral (lower) chamber.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
The test compound is added to the basolateral chamber.
-
At specific time points, samples are taken from the apical chamber.
-
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio: Papp is calculated for both directions. The efflux ratio (Papp B→A / Papp A→B) is then determined to assess the potential for active efflux.
Visualizations
Caption: Mechanism of Action of an Aster-A Degrader.
Caption: Troubleshooting Workflow for Poor Cell Permeability.
Caption: Experimental Workflow for Permeability Assays.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues with Aster-A Ligand-3 in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aster-A Ligand-3. The information provided is based on best practices for handling hydrophobic small molecules in vitro.
Troubleshooting Guide: Addressing Solubility Issues
This guide provides solutions to common problems encountered when preparing and using this compound in in vitro experiments.
Q1: My this compound solution appears cloudy or has visible precipitate after dilution in aqueous media. What should I do?
A1: The appearance of cloudiness or precipitate indicates that the compound's solubility limit has been exceeded in the aqueous medium. This is a common issue with hydrophobic compounds. Here are several steps to address this:
-
Optimize Solvent Concentration: The final concentration of the organic solvent used to dissolve this compound (e.g., DMSO) in your cell culture media should be kept as low as possible to avoid solvent-induced precipitation and cytotoxicity.[1]
-
Step-wise Dilution: Instead of adding the concentrated stock solution directly to the full volume of aqueous media, perform serial dilutions. A gradual decrease in solvent polarity can help maintain solubility.[1]
-
Pre-warm the Medium: Adding the stock solution to pre-warmed (e.g., 37°C) cell culture medium can sometimes improve solubility.[1]
-
Sonication: If you observe precipitate after dilution, gentle sonication in a water bath for a few minutes can help redissolve the compound.[1]
-
Vortexing: Ensure thorough mixing by vortexing the solution immediately after adding the stock solution to the medium.[1]
Q2: I'm observing unexpected cellular toxicity or off-target effects in my experiments. Could this be related to the solvent?
A2: Yes, the solvent used to dissolve this compound can have intrinsic biological effects, especially at higher concentrations.[2] It is crucial to include a vehicle control in your experiments.
-
Vehicle Control: Always include a control group of cells treated with the same final concentration of the solvent (e.g., DMSO) used in your experimental group. This will help you distinguish the effects of the ligand from the effects of the solvent.
-
Solvent Concentration Limits: The final concentration of DMSO in cell culture should generally be kept below 0.5% (v/v), as higher concentrations can be cytotoxic to many cell lines.[1][3] Some sensitive cell lines may even show adverse effects at concentrations as low as 0.1%.[1]
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q3: What is this compound?
A3: this compound is a ligand for an E3 ligase and is utilized in the synthesis of the PROTAC (Proteolysis Targeting Chimera) Aster-A degrader.[4] PROTACs are molecules designed to induce the degradation of specific target proteins.
Q4: What is the recommended solvent for making a stock solution of this compound?
A4: While specific solubility data for this compound is not publicly available, for many hydrophobic small molecules used in drug discovery, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions.[1][2][5] It is advisable to use anhydrous, high-purity DMSO.
Q5: What are some alternative solvents I can try if DMSO is not suitable for my experiment?
A5: If DMSO is not compatible with your assay, other organic solvents can be considered. However, their effects on your specific cell line and assay should be carefully evaluated. Some alternatives include ethanol, methanol, and polyethylene (B3416737) glycol 400 (PEG 400).[6] The choice of solvent should be made judiciously as they can impact the activity of various enzymes.[6]
Table 1: Common Solvents for In Vitro Assays
| Solvent | Typical Stock Concentration | Recommended Final Concentration in Media | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | ≤ 0.5% (v/v) | Widely used, dissolves a broad range of compounds. Can be cytotoxic at higher concentrations.[1][3][5] |
| Ethanol | 10-50 mM | ≤ 0.5% (v/v) | Can have biological effects, including on cellular production of signaling molecules.[7] |
| Methanol | 10-50 mM | ≤ 0.5% (v/v) | Can inhibit certain enzymes like aldehyde oxidase and xanthine (B1682287) oxidase.[6] |
| Polyethylene Glycol 400 (PEG 400) | Varies | Varies | Generally shows minimal inhibition of enzyme activities.[6] |
Q6: How can I enhance the aqueous solubility of this compound?
A6: Several formulation strategies can be employed to improve the solubility of hydrophobic compounds:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent can increase the solubility of a hydrophobic compound.[8]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the solution can significantly alter its solubility.[8][9]
-
Use of Excipients: Cyclodextrins can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[7]
Q7: What is the likely mechanism of action for a PROTAC involving this compound?
A7: As this compound is a ligand for an E3 ligase, a PROTAC synthesized from it would function by hijacking the cell's natural protein degradation machinery. The PROTAC would simultaneously bind to the target protein (Aster-A) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome.
Hypothetical Signaling Pathway for an Aster-A PROTAC
Caption: Hypothetical mechanism of action for an Aster-A PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. mdpi.com [mdpi.com]
Strategies to reduce the "hook effect" in Aster-A PROTAC experiments
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the "hook effect" observed in PROTAC experiments, with a focus on supporting researchers using Aster-A and similar VHL-recruiting PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against the PROTAC concentration.[1] Instead of reaching a plateau of maximum degradation, excessively high concentrations of the PROTAC lead to a reduction in its efficacy.[1]
Q2: What is the underlying cause of the hook effect?
The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][2] A PROTAC's function relies on forming a productive ternary complex , which consists of the target protein, the PROTAC, and an E3 ligase (e.g., VHL for Aster-A).[1] At optimal concentrations, this ternary complex is efficiently formed. However, at excessive concentrations, the PROTAC molecules saturate both the target protein and the E3 ligase independently, leading to the formation of two distinct and unproductive binary complexes:
-
Target-PROTAC
-
E3 Ligase-PROTAC
These binary complexes are unable to bring the target and the E3 ligase together, thus competing with and inhibiting the formation of the productive ternary complex required for ubiquitination and degradation.[1][3]
Q3: What are the consequences of the hook effect for my experimental results?
The primary consequence is the potential for misinterpreting your data, which can lead to an incorrect assessment of your PROTAC's potency and efficacy.[1] Key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be inaccurately determined.[1] For example, if you only test high concentrations, you might erroneously conclude that a potent PROTAC is weak or inactive, as your measurements may fall entirely within the inhibitory part of the curve.[1]
Q4: At what concentration range should I expect the hook effect to appear?
The onset of the hook effect varies significantly depending on the specific PROTAC, its binding affinities, the target protein, the recruited E3 ligase, and the cell line used.[4] However, it is frequently observed at concentrations in the micromolar (µM) range, often starting around 1 µM and becoming more pronounced at higher concentrations.[1] It is critical to perform a wide dose-response experiment (e.g., from picomolar to tens of micromolar) to identify the optimal degradation window and the onset of the hook effect.[1]
Visualizing the Hook Effect Mechanism
The following diagram illustrates the equilibrium between the formation of productive ternary complexes at optimal PROTAC concentrations and unproductive binary complexes at excessive concentrations.
Caption: Mechanism of the PROTAC hook effect at excessive concentrations.
Troubleshooting Guide & Mitigation Strategies
Problem: My dose-response curve is bell-shaped, showing decreased degradation at high concentrations.
This is the classic sign of the hook effect.[1] Here are the primary strategies to mitigate this issue.
Strategy 1: Optimize PROTAC Concentration and Incubation Time
The most direct way to avoid the hook effect is to use the PROTAC at its optimal concentration.
-
Broad Dose-Response: Perform a wide, granular dose-response curve (e.g., 1 pM to 20 µM) to clearly identify the concentration that achieves maximum degradation (Dmax).[1][5]
-
Time-Course Experiment: The kinetics of degradation can vary.[1] At a fixed, optimal PROTAC concentration, perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the ideal incubation time that achieves robust degradation without causing downstream effects.[6] Shorter incubation times can sometimes reduce the hook effect by minimizing the time for equilibrium to favor binary complexes.
Illustrative Data: Effect of Incubation Time on Hook Effect
The following table provides an example of how reducing incubation time can shift the dose-response curve and mitigate the hook effect for a hypothetical PROTAC.
| PROTAC Conc. | % Degradation (24h Incubation) | % Degradation (8h Incubation) | Observation |
| 0 nM (Vehicle) | 0% | 0% | Baseline |
| 1 nM | 25% | 15% | Degradation starts |
| 10 nM | 70% | 55% | Potent degradation |
| 100 nM | 95% (Dmax) | 92% (Dmax) | Optimal Concentration |
| 1,000 nM (1 µM) | 75% | 88% | Hook effect begins at 24h |
| 10,000 nM (10 µM) | 40% | 65% | Pronounced hook effect at 24h |
This is illustrative data and results will vary based on the specific PROTAC and experimental system.
Strategy 2: Perform a Wash-out Experiment
A wash-out experiment can help overcome the hook effect by removing the excess, unbound PROTAC that drives the formation of unproductive binary complexes. This allows the pre-formed ternary complexes to proceed towards degradation.[7]
Caption: Workflow for a wash-out experiment to mitigate the hook effect.
Strategy 3: Rational PROTAC Design (Advanced)
For drug development professionals, mitigating the hook effect can involve redesigning the PROTAC molecule itself.
-
Enhance Cooperativity: Modifying the linker or the binding moieties can introduce favorable protein-protein interactions within the ternary complex.[8][9] Positive cooperativity stabilizes the ternary complex, making its formation more favorable than that of the binary complexes, thereby reducing the hook effect.[6][8]
-
Balance Binding Affinities: A significant imbalance in the binding affinity of the PROTAC for the target versus the E3 ligase can exacerbate the hook effect.[8] Re-designing the warhead or E3 ligase ligand to achieve more balanced affinities can be beneficial.[8]
Experimental Protocols
Protocol 1: Dose-Response Analysis via Western Blot
This protocol outlines the steps to quantify target protein degradation across a wide range of PROTAC concentrations.
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that ensures they are 70-80% confluent at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Preparation: Prepare serial dilutions of Aster-A PROTAC in fresh culture medium. It is crucial to test a very broad concentration range (e.g., 1 pM to 20 µM) to fully characterize the dose-response curve.[1] Include a vehicle-only control (e.g., DMSO).
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the PROTAC dilutions. Incubate for the desired time (e.g., 8 or 24 hours).
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[10]
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein.[10]
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to confirm equal loading.[10]
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.[10]
-
-
Analysis: Detect the signal using an ECL substrate and quantify the band intensities using densitometry software.[10] Normalize the target protein signal to the loading control and then to the vehicle control to determine the percentage of degradation.
Protocol 2: Wash-Out Experiment to Mitigate Hook Effect
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Initial Treatment: Treat cells with a high concentration of Aster-A where the hook effect is observed (e.g., 10 µM). As a control, include a vehicle-treated sample and a sample treated with an optimal concentration (e.g., 100 nM). Incubate for a short period (e.g., 1-4 hours) to allow for ternary complex formation.
-
Wash-Out Step:
-
After the short incubation, aspirate the PROTAC-containing medium.
-
Gently wash the cells three times with sterile, pre-warmed PBS or fresh culture medium to thoroughly remove any unbound, extracellular PROTAC.
-
-
Final Incubation: Add fresh, PROTAC-free culture medium to the washed cells.
-
Harvest and Analysis: Incubate the cells for the remainder of the desired total experiment time (e.g., if the initial incubation was 4 hours for a 24-hour total experiment, incubate for another 20 hours). Lyse the cells and analyze protein degradation via Western Blot as described in Protocol 1. Compare the degradation in the "wash-out" sample to the continuous high-dose and optimal-dose controls.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. marinbio.com [marinbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Best practices for minimizing cytotoxicity of Aster-A degraders
This technical support center provides researchers, scientists, and drug development professionals with best practices for minimizing the cytotoxicity of Aster-A degraders. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an Aster-A degrader, and how can this lead to cytotoxicity?
An Aster-A degrader is a Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule designed to eliminate the Aster-A protein.[1] It works by simultaneously binding to the Aster-A protein and an E3 ubiquitin ligase.[2] This induced proximity facilitates the tagging of Aster-A with ubiquitin, marking it for destruction by the cell's proteasome.[1][2]
Cytotoxicity can arise from two main sources:
-
On-target cytotoxicity: The degradation of Aster-A itself may be detrimental to the cell. Aster-A is a sterol transport protein that facilitates the movement of cholesterol from the plasma membrane to the endoplasmic reticulum (ER).[3][4] Disrupting this process can lead to cholesterol imbalance, ER stress, and ultimately, programmed cell death (apoptosis).[5]
-
Off-target cytotoxicity: The degrader molecule may inadvertently cause the degradation of other essential proteins or have pharmacological effects independent of its degradation activity.[2][6] This can occur if the degrader's components have affinities for other proteins or if high concentrations lead to non-specific interactions.[7][8]
Troubleshooting Guide
Issue 1: Significant cytotoxicity is observed at concentrations required for Aster-A degradation.
This is a common challenge where the therapeutic window is narrow. The goal is to determine if the cytotoxicity is a direct result of degrading Aster-A (on-target) or due to other, unintended interactions (off-target).
Q2: How can I distinguish between on-target and off-target cytotoxicity?
A multi-step, controlled approach is necessary to dissect the source of cytotoxicity. This involves comparing the activity of your primary Aster-A degrader with a suite of control molecules and rescue experiments.
-
Core Concept: The key is to isolate the different potential activities of the PROTAC molecule: binding to Aster-A, binding to the E3 ligase, and the degradation event itself.[6]
Caption: A logical workflow for troubleshooting the source of cytotoxicity.
Q3: What specific control molecules should I use and what do they tell me?
Using the right controls is critical for interpreting your results.[9]
| Control Molecule | Purpose | Expected Outcome if Cytotoxicity is OFF-TARGET |
| Inactive/Negative Control Degrader | A molecule identical to the Aster-A degrader but with a modification (e.g., an epimer) that prevents it from binding the E3 ligase.[6] This control still binds Aster-A. | This control is NOT cytotoxic, indicating that E3 ligase binding and subsequent degradation are required for toxicity. |
| Aster-A Ligand Only | The "warhead" portion of the degrader that binds to Aster-A, without the linker or E3 ligase ligand. | This control IS cytotoxic, suggesting the Aster-A binding moiety has inherent toxicity independent of degradation. |
| E3 Ligase Ligand Only | The portion of the degrader that binds the E3 ligase, without the linker or Aster-A ligand. | This control IS cytotoxic, indicating the E3 ligase binder has inherent toxicity. |
Q4: How do I confirm that the observed cytotoxicity is dependent on proteasomal degradation?
You can perform a proteasome inhibitor rescue experiment.
-
Methodology: Pre-treat your cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the Aster-A degrader.[6]
-
Interpretation: If the cytotoxicity is reduced in the presence of the proteasome inhibitor, it confirms that the cell death is a consequence of a protein degradation event, whether on- or off-target.
Issue 2: My degrader shows cytotoxicity at concentrations below the DC50 for Aster-A.
This scenario strongly suggests off-target effects, as significant cell death is occurring without substantial degradation of the intended target.
Q5: How can I identify the unintended proteins being degraded by my Aster-A degrader?
The most comprehensive method is unbiased global proteomics using mass spectrometry (MS).[7][10]
-
Workflow:
-
Treatment: Treat cells with the Aster-A degrader at a cytotoxic concentration, alongside a vehicle control and a negative control degrader.
-
Lysis & Digestion: Harvest the cells, lyse them, and digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures to identify and quantify thousands of proteins.[10]
-
Data Analysis: Identify proteins whose abundance is significantly decreased in the degrader-treated sample compared to the controls. These are potential off-targets.[10]
-
Caption: Workflow for identifying off-target proteins via mass spectrometry.
Q6: What should I do once I've identified potential off-targets?
-
Validation: Confirm the degradation of high-priority candidates using an orthogonal method, such as Western blotting.
-
Redesign: Use the information to guide the redesign of the degrader. Modifications to the linker or the Aster-A binding ligand can improve selectivity and reduce off-target degradation.[11]
Data Presentation & Interpretation
Q7: How should I correlate degradation data (DC50) with cytotoxicity data (IC50)?
It is crucial to determine both the degradation potency (DC50: concentration for 50% degradation) and the cytotoxic potency (IC50: concentration for 50% inhibition of cell viability) in the same cell line. Plotting these values helps to visualize the therapeutic window.
Table 1: Hypothetical Data for Aster-A Degrader-1 and Controls in HeLa Cells (72h Treatment)
| Compound | Target(s) | DC50 (Aster-A) | Dmax (Aster-A) | IC50 (Cytotoxicity) | Therapeutic Index (IC50 / DC50) |
| Aster-A Degrader-1 | Aster-A, E3 Ligase | 50 nM | 90% | 500 nM | 10 |
| Negative Control | Aster-A (no E3 binding) | > 10,000 nM | < 5% | > 10,000 nM | N/A |
| Aster-A Ligand Only | Aster-A | No Degradation | No Degradation | > 10,000 nM | N/A |
| E3 Ligase Ligand Only | E3 Ligase | No Degradation | No Degradation | > 10,000 nM | N/A |
-
Interpretation: In this example, Aster-A Degrader-1 has a therapeutic index of 10, meaning it is 10-fold more potent at degrading its target than causing general cytotoxicity. The control compounds show no significant degradation or cytotoxicity, suggesting the effects of Degrader-1 are specific and dependent on its mechanism of action.
Key Experimental Protocols
Protocol 1: Cell Viability (Cytotoxicity) Assay using CellTiter-Glo®
This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the incubation period. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the Aster-A degrader and control compounds. Treat the cells and include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Plot the viability (normalized to the vehicle control) against the log of the compound concentration to determine the IC50 value.[12][13]
Protocol 2: Quantifying Apoptosis with Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[14][15]
-
Cell Seeding and Treatment: Follow steps 1-3 from the Cell Viability Assay protocol.
-
Assay: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add the reagent to each well.
-
Incubation: Mix the contents on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Data Analysis: Measure luminescence. An increase in luminescence corresponds to increased caspase 3/7 activity and indicates apoptosis.[16]
Protocol 3: Western Blot for Aster-A Degradation
This protocol quantifies the amount of Aster-A protein remaining after degrader treatment.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Treat with a range of degrader concentrations for a fixed time (for DC50) or a fixed concentration at different time points (for time-course).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins via electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against Aster-A overnight. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection & Analysis: Visualize protein bands using an ECL substrate. Quantify band intensities, normalizing the Aster-A signal to a loading control (e.g., GAPDH). Plot the percentage of remaining Aster-A protein against the degrader concentration to determine DC50 and Dmax values.[17]
Signaling Pathway Visualization
Degradation of Aster-A can disrupt cholesterol homeostasis, potentially leading to ER stress and apoptosis.
Caption: Potential pathway to on-target cytotoxicity via Aster-A degradation.
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Aster proteins facilitate nonvesicular plasma membrane to ER cholesterol transport in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Aster inhibitors distinguish vesicular and nonvesicular sterol transport mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABCA1 and cholesterol transfer protein Aster-A promote an asymmetric cholesterol distribution in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 14. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. biocompare.com [biocompare.com]
- 17. medchemexpress.com [medchemexpress.com]
Optimizing dosing and treatment times for in vivo Aster-A degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing targeted degradation of the Aster-A protein in in vivo models. The following sections offer insights into optimizing dosing schedules, treatment durations, and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Aster-A degraders?
A1: Aster-A is understood to be a plasma membrane to endoplasmic reticulum (ER) cholesterol transporter.[1] Targeted degraders designed against Aster-A are typically heterobifunctional molecules. One end of the molecule binds to the Aster-A protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of Aster-A, marking it for degradation by the proteasome. For membrane-associated proteins like Aster-A, internalization and subsequent lysosomal degradation pathways may also be involved.[2]
Q2: How do I determine the optimal dose for my in vivo study?
A2: The optimal dose for an Aster-A degrader should maximize target degradation in the tissue of interest while minimizing toxicity. A dose-response study is the first essential step. This involves administering a range of doses and measuring Aster-A protein levels in the target tissue at a fixed time point. It is also critical to monitor for signs of toxicity, such as weight loss, changes in behavior, or other adverse effects.
Q3: What is the expected timeframe to observe Aster-A degradation in vivo?
A3: The timeframe for degradation can vary significantly based on the degrader's pharmacokinetic/pharmacodynamic (PK/PD) properties, the animal model, and the tissue being analyzed. Generally, significant degradation can be observed within hours to a few days after administration. A time-course experiment is recommended to pinpoint the time of maximum degradation (Tmax) and the duration of the effect.
Q4: How can I confirm that the observed reduction in Aster-A levels is due to degradation?
A4: To confirm that the reduction in Aster-A protein levels is due to active degradation, it is advisable to include a control group treated with a non-functional version of the degrader (a molecule that binds to Aster-A but does not recruit the E3 ligase). If the protein levels remain unchanged in this control group, it strengthens the evidence for targeted degradation. Additionally, monitoring Aster-A mRNA levels can help distinguish between protein degradation and transcriptional downregulation.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with Aster-A degraders.
| Problem | Potential Cause | Suggested Solution |
| No or minimal Aster-A degradation observed in the target tissue. | Inadequate Dose: The administered dose may be too low to achieve sufficient therapeutic concentrations in the target tissue. | Perform a dose-escalation study to identify a more effective dose. |
| Poor Bioavailability/Pharmacokinetics: The degrader may be rapidly metabolized or cleared, or it may not distribute effectively to the target tissue. | - Conduct pharmacokinetic (PK) studies to assess the degrader's absorption, distribution, metabolism, and excretion (ADME) profile.[3]- Consider alternative routes of administration (e.g., intraperitoneal vs. oral) or formulation strategies to improve bioavailability. | |
| Suboptimal Treatment Time: The tissue may have been collected at a time point when the degradation effect was not at its peak. | Conduct a time-course experiment, collecting tissues at multiple time points after a single dose to determine the kinetics of degradation. | |
| High variability in Aster-A degradation between animals. | Inconsistent Dosing: Inaccuracies in dose preparation or administration can lead to significant variability. | Ensure precise and consistent preparation of the dosing solution and meticulous administration technique for all animals. |
| Biological Variability: Individual differences in animal metabolism and physiology can contribute to varied responses. | Increase the number of animals per group to improve statistical power and account for biological variability.[4] | |
| Signs of toxicity observed (e.g., weight loss, lethargy). | Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD). | Reduce the dose or consider a less frequent dosing schedule. |
| Off-Target Effects: The degrader may be affecting other proteins or pathways, leading to toxicity. | - Perform proteomics studies to identify potential off-target proteins.- Synthesize and test analogs of the degrader to identify structure-activity relationships related to toxicity. | |
| Aster-A levels rebound quickly after initial degradation. | Short Half-Life of the Degrader: The degrader is cleared from the system before it can sustain the degradation of newly synthesized Aster-A. | - Determine the pharmacokinetic profile of the degrader to understand its half-life.[5]- Consider a more frequent dosing regimen or a sustained-release formulation. |
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study for an Aster-A Degrader
-
Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping: Randomly assign animals to different dose groups (e.g., vehicle control, 1 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg of Aster-A degrader) with a sufficient number of animals per group (n=5-8).
-
Dose Preparation: Prepare the dosing solutions of the Aster-A degrader in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Administration: Administer the assigned dose to each animal via the chosen route (e.g., oral gavage).
-
Monitoring: Monitor the animals for any signs of toxicity at regular intervals.
-
Tissue Collection: At a predetermined time point (e.g., 24 hours post-dose), euthanize the animals and collect the target tissues (e.g., liver, adrenal gland).
-
Protein Extraction and Analysis: Prepare protein lysates from the collected tissues and determine Aster-A protein levels using Western blotting or another quantitative protein analysis method.
-
Data Analysis: Quantify the Aster-A protein levels relative to a loading control and compare the levels across the different dose groups to the vehicle control.
Protocol 2: Pharmacokinetic (PK) Study of an Aster-A Degrader
-
Animal Model and Dosing: Use the same animal model and route of administration as in the efficacy studies. Administer a single dose of the Aster-A degrader.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the Aster-A degrader in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).[5]
Visualizations
Caption: Mechanism of targeted Aster-A protein degradation.
Caption: Workflow for a dose-response study.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
- 1. Aster proteins facilitate nonvesicular plasma membrane to ER cholesterol transport in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted degradation of extracellular proteins: state of the art and diversity of degrader designs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Pharmacodynamic Studies | Altasciences [altasciences.com]
- 4. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparison of In Vivo Pharmacokinetics and Pharmacodynamics of Vancomycin Products Available in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of experimental conditions for Aster-A ubiquitination assays
Welcome to the technical support center for Aster-A ubiquitination assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals refine their experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of ubiquitinated Aster-A on a Western blot?
A1: Ubiquitinated proteins typically appear as a smear or a ladder of bands above the unmodified protein's molecular weight on a Western blot.[1] This is because the addition of one or more ubiquitin molecules (each approximately 8.5 kDa) increases the molecular weight of the target protein. A single ubiquitin addition results in a discrete band shift, while polyubiquitination creates a ladder-like pattern or a high-molecular-weight smear.[1]
Q2: How can I confirm that the observed high-molecular-weight species are indeed ubiquitinated Aster-A?
A2: To confirm ubiquitination, you can perform several control experiments:
-
Negative Control: A reaction without ATP will prevent the E1 ubiquitin-activating enzyme from functioning, thus inhibiting the entire ubiquitination cascade.[2] You should not observe the high-molecular-weight smear in this control.
-
Immunoprecipitation (IP): Immunoprecipitate Aster-A from your cell lysate and then perform a Western blot using an anti-ubiquitin antibody.[3] This will specifically detect ubiquitin attached to Aster-A.
-
Deubiquitinase (DUB) Treatment: Treat your sample with a broad-spectrum deubiquitinase. The disappearance of the high-molecular-weight smear after DUB treatment confirms that the modification is ubiquitin.
Q3: Which type of ubiquitin linkage should I expect on Aster-A?
A3: The type of ubiquitin linkage determines the functional outcome for the substrate protein.[4] K48-linked polyubiquitin (B1169507) chains are the canonical signal for proteasomal degradation, while K63-linked chains are often involved in non-proteolytic signaling pathways like DNA repair and inflammation.[4] The specific linkage type on Aster-A will depend on the E3 ligase involved and the cellular context. You can use linkage-specific antibodies to identify the type of polyubiquitin chain.
Q4: Can Aster-A be ubiquitinated by multiple E3 ligases?
A4: Yes, it is possible for a single substrate to be targeted by multiple E3 ligases.[1][5] This can add complexity to your experiments. If you are studying a specific E3 ligase, you may need to use techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of other potential E3 ligases to ensure the observed ubiquitination is due to the ligase of interest.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No ubiquitination of Aster-A is detected. | Inactive E1, E2, or E3 enzymes. | Test the activity of each enzyme individually or in a control reaction with a known substrate. Ensure proper storage and handling of enzymes. |
| Suboptimal reaction buffer conditions. | Optimize the buffer components, including pH, salt concentration, and the presence of necessary co-factors like Mg2+-ATP.[3][6] | |
| The specific E2 enzyme is not compatible with the E3 ligase for Aster-A. | Screen a panel of E2 enzymes to find the one that works efficiently with your E3 ligase to ubiquitinate Aster-A.[2] | |
| Aster-A is not a substrate for the chosen E3 ligase. | Perform a literature search or use bioinformatics tools to predict potential E3 ligases for Aster-A.[4] Consider testing other E3 ligases. | |
| High background or non-specific bands on Western blot. | Antibody cross-reactivity. | Use highly specific monoclonal antibodies for both Aster-A and ubiquitin. Perform control blots with secondary antibody only. |
| Insufficient blocking or washing of the membrane. | Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST) and increase the number and duration of washing steps. | |
| Cell lysate is too concentrated. | Reduce the amount of protein loaded onto the gel. | |
| Weak ubiquitination signal. | Low abundance of ubiquitinated Aster-A. | Enrich for ubiquitinated proteins using techniques like Tandem Ubiquitin Binding Entities (TUBEs) or immunoprecipitation with an anti-ubiquitin antibody before Western blotting.[7] |
| Rapid deubiquitination of Aster-A. | Include deubiquitinase inhibitors (DUBi), such as N-ethylmaleimide (NEM) or PR-619, in your lysis and reaction buffers.[3] | |
| Difficulty in detecting autoubiquitination of the E3 ligase. | Autoubiquitination is transient or occurs at a low level. | Increase the incubation time of the in vitro reaction. Use a more sensitive detection method, such as chemiluminescence with a long exposure time. |
| The antibody used for detection recognizes an epitope that is masked by ubiquitination. | Use an antibody that recognizes a different epitope on the E3 ligase. |
Experimental Protocols
In Vitro Aster-A Ubiquitination Assay
This protocol describes a basic in vitro ubiquitination reaction.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (specific for the E3 ligase)
-
Recombinant E3 ligase (specific for Aster-A)
-
Recombinant Aster-A (substrate)
-
Ubiquitin
-
10X Ubiquitination Reaction Buffer (e.g., 500 mM HEPES pH 7.5, 250 mM MgCl2, 50 mM DTT)
-
10X ATP regenerating system (e.g., 20 mM ATP, 100 mM creatine (B1669601) phosphate, 0.5 mg/ml creatine kinase)
-
Deionized water
-
SDS-PAGE sample buffer
Procedure:
-
On ice, prepare a master mix containing the reaction buffer, ATP regenerating system, ubiquitin, E1 enzyme, and E2 enzyme.
-
Aliquot the master mix into individual reaction tubes.
-
Add the substrate (Aster-A) and the E3 ligase to the respective tubes. For a negative control, replace the E3 ligase with a buffer. For another negative control, replace the ATP regenerating system with deionized water.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding 2X SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using antibodies against Aster-A and ubiquitin.
Immunoprecipitation of Ubiquitinated Aster-A from Cell Lysates
This protocol is for the detection of in vivo ubiquitination of Aster-A.
Materials:
-
Cells expressing tagged or endogenous Aster-A
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and deubiquitinase inhibitors)
-
Antibody against Aster-A
-
Protein A/G agarose (B213101) beads
-
Wash Buffer (e.g., Lysis Buffer with higher salt concentration)
-
Elution Buffer (e.g., 2X SDS-PAGE sample buffer)
Procedure:
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-Aster-A antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with Wash Buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Elution Buffer for 5 minutes.
-
Analyze the eluate by SDS-PAGE and Western blotting with an anti-ubiquitin antibody.
Signaling Pathways and Workflows
Caption: The enzymatic cascade of ubiquitination targeting Aster-A.
Caption: General experimental workflow for detecting Aster-A ubiquitination.
Caption: A logical flow for troubleshooting common ubiquitination assay issues.
References
- 1. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
- 2. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 3. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 5. Terminating protein ubiquitination: Hasta la vista, ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Method for Analyzing the Ubiquitination and Degradation of Aurora-A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for Protein Suppression: Aster-A Degraders vs. siRNA Knockdown
In the dynamic landscape of functional genomics and drug discovery, the ability to precisely downregulate specific proteins is paramount. Two powerful technologies, Aster-A degraders and small interfering RNA (siRNA) knockdown, have emerged as key players in this arena. This guide provides a comprehensive comparison of their efficacy, mechanisms, and experimental considerations for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | Aster-A Degrader (PROTAC) | siRNA Knockdown |
| Mechanism of Action | Post-translational: Hijacks the ubiquitin-proteasome system to induce degradation of existing Aster-A protein. | Post-transcriptional: Utilizes the RNA interference (RNAi) pathway to cleave Aster-A mRNA, preventing new protein synthesis. |
| Target Molecule | Aster-A Protein | Aster-A mRNA |
| Mode of Action | Catalytic: One degrader molecule can induce the degradation of multiple protein molecules. | Stoichiometric within the RISC complex, but can have catalytic turnover. |
| Onset of Effect | Rapid, often within hours, as it directly targets the protein. | Slower, dependent on the turnover rate of the existing protein pool. |
| Duration of Effect | Reversible and dependent on compound pharmacokinetics. | Can be long-lasting, persisting until the siRNA is diluted by cell division or degraded. |
| Key Advantage | Rapid and potent removal of the target protein, including non-catalytic functions. | High specificity and well-established methodology for genetic validation. |
| Potential Limitation | Potential for off-target protein degradation and the "hook effect" at high concentrations. | Potential for off-target gene silencing through seed-sequence homology. |
Delving into the Mechanisms of Action
Aster-A Degraders: Targeted Protein Elimination
Aster-A degraders, a type of Proteolysis Targeting Chimera (PROTAC), are heterobifunctional small molecules. They function by simultaneously binding to the Aster-A protein and an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of Aster-A. The polyubiquitinated Aster-A is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[1]
References
A Head-to-Head Battle for GRAMD1A Regulation: CRISPR-Cas9 Knockout vs. PROTAC-Mediated Degradation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the quest to understand and therapeutically target the GRAM domain containing 1A (GRAMD1A) protein, a key player in cholesterol transport and signaling pathways such as autophagy and Hedgehog signaling, researchers are faced with a critical choice of molecular tools.[1][2][3] Two of the most powerful techniques available are CRISPR-Cas9-mediated gene knockout and Proteolysis-Targeting Chimera (PROTAC)-mediated protein degradation. While both aim to eliminate the functional presence of GRAMD1A, they operate on fundamentally different principles, leading to distinct experimental outcomes and therapeutic implications.
This guide provides an objective comparison of these two cutting-edge technologies for targeting GRAMD1A, complete with experimental protocols, quantitative data summaries, and visual workflows to aid in experimental design and decision-making.
At a Glance: CRISPR-Cas9 KO vs. PROTAC Degradation of GRAMD1A
| Feature | CRISPR-Cas9 Knockout | PROTAC-Mediated Degradation |
| Mechanism of Action | Permanent disruption of the GRAMD1A gene at the DNA level. | Transient hijacking of the ubiquitin-proteasome system to induce degradation of the GRAMD1A protein.[4] |
| Target Level | Genome (DNA) | Proteome (Protein) |
| Effect | Permanent and heritable loss of protein expression. | Reversible and tunable protein degradation. |
| Speed of Onset | Slower, requires transcription and translation of Cas9/sgRNA, followed by cell selection and expansion. | Rapid, degradation can be observed within hours of treatment.[5] |
| Specificity | Potential for off-target gene editing.[6][7] | Potential for off-target protein degradation; can be highly selective.[8] |
| Therapeutic Potential | Gene therapy applications for permanent correction of genetic disorders. | Small molecule drug development with controlled dosing and pharmacokinetics.[9] |
| "Undruggable" Targets | Not applicable as it targets the gene. | Can target proteins lacking active sites, previously considered "undruggable".[10] |
Signaling Pathways Involving GRAMD1A
GRAMD1A is a cholesterol transfer protein that localizes to endoplasmic reticulum-plasma membrane contact sites.[3] It plays a crucial role in several cellular processes. Understanding these pathways is essential for interpreting the phenotypic outcomes of its removal.
-
Autophagy: GRAMD1A is required for the biogenesis of autophagosomes.[2][11] Its inhibition has been shown to block the formation of these structures, highlighting a role for cholesterol transfer in the early stages of autophagy.[11][12]
-
Hedgehog Signaling: GRAMD1A-mediated cholesterol transport to the ER is implicated in the cholesterylation and subsequent activation of Smoothened (SMO), a key component of the Hedgehog signaling pathway.[1]
References
- 1. GRAMD1/ASTER‐mediated cholesterol transport promotes Smoothened cholesterylation at the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gram domain containing 1a - Wikipedia [en.wikipedia.org]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Target and tissue selectivity of PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Early-Stage PROTAC Development and the Road to IND - AAPS Newsmagazine [aapsnewsmagazine.org]
- 10. Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of E3 Ligase Ligands for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the design and efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of the performance of PROTACs developed using different E3 ligase ligands. While the initial query focused on "Aster-A Ligand-3," it is essential to clarify that this is a ligand for the sterol transport protein Aster-A, the target of a novel degrader, not a ligand for an E3 ligase itself. The "Aster-A degrader," as described in recent literature, is a pomalidomide-based PROTAC, thereby recruiting the Cereblon (CRBN) E3 ligase to induce degradation of the Aster-A protein.[1][2]
This guide will, therefore, compare the performance of CRBN-recruiting PROTACs, exemplified by the class of degraders to which the Aster-A degrader belongs, against PROTACs that utilize other well-established E3 ligase ligands, namely those for the von Hippel-Lindau (VHL), Inhibitor of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 Homolog (MDM2) E3 ligases.
Quantitative Performance of PROTACs Utilizing Different E3 Ligase Ligands
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of various PROTACs, categorized by the E3 ligase they recruit. It is important to note that the performance of a PROTAC is highly dependent on the specific target protein, the linker, and the cellular context.
Table 1: Performance of CRBN-Based PROTACs (Pomalidomide/Thalidomide-Based)
| Target Protein | PROTAC | DC50 | Dmax | Cell Line |
| Aster-A | NGF3 | Promising Degradation[1] | Not Reported | Not Reported |
| BRD4 | dBET1 | < 1 nM | >90% | MV4;11 |
| BTK | PROTAC 26 | 6.2 nM | >99% | Namalwa |
| HDAC8 | ZQ-23 | 147 nM | 93% | Not Reported[3] |
| METTL3 | 4j (ZW30441) | 0.44 µM | 80% | MV4-11[4] |
Note: Specific quantitative data for the Aster-A degrader (NGF3) is not yet publicly available. The description "promising degradation" is based on the initial publication.[1]
Table 2: Performance of VHL-Based PROTACs
| Target Protein | PROTAC | DC50 | Dmax | Cell Line |
| KRAS G12D | PROTAC 8o | 19.77 nM | >95% | SNU-1[5] |
| SMARCA2 | Compound 77 | Not Reported | Significant at 100nM | Not Reported[6] |
| BRD4 | MZ1 | Low nM range | >90% | Not Specified |
| RIPK2 | PROTAC 57 | Nanomolar | >95% | Not Reported[] |
Table 3: Performance of IAP-Based PROTACs
| Target Protein | PROTAC | DC50 | Dmax | Cell Line |
| CDK4/6 | SNIPER-19 | Not Reported | >77% at 0.1 µM | MM.1S[8] |
| CDK4/6 | SNIPER-20 | Not Reported | >77% at 0.1 µM | MM.1S[8] |
| BCL-XL | PROTAC 171 | 63 nM | 90.8% | MOLT-4 |
Table 4: Performance of MDM2-Based PROTACs
| Target Protein | PROTAC | DC50 | Dmax | Cell Line |
| MDM2 | CL144 | Not Reported | Not Reported | Not Reported[4] |
| MDM2 | CL174 | Not Reported | Not Reported | Not Reported[4] |
| BRD4 | KT-253 | 0.4 nM | Not Reported | HEK293T |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Cellular Protein Degradation Assay (Western Blot)
This is the most common method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PROTAC of interest dissolved in a suitable solvent (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control.
Determination of DC50 and Dmax
Procedure:
-
Perform the Cellular Protein Degradation Assay with a serial dilution of the PROTAC (typically 8-12 concentrations).
-
Plot the normalized target protein levels (%) against the logarithm of the PROTAC concentration.
-
Fit the data to a non-linear regression curve (e.g., [inhibitor] vs. response -- variable slope) using software like GraphPad Prism.
-
The Dmax is the maximal percentage of protein degradation achieved at high PROTAC concentrations.
-
The DC50 is the concentration of the PROTAC required to induce 50% of the maximal degradation.
Ternary Complex Formation Assay (e.g., Co-Immunoprecipitation)
This assay confirms the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.
Materials:
-
Cells expressing the target protein and the E3 ligase
-
PROTAC of interest
-
Lysis buffer (non-denaturing)
-
Antibody against the target protein or a tag
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein. Add Protein A/G beads to pull down the antibody-protein complex.
-
Washing and Elution: Wash the beads to remove non-specific binders. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the target protein and the E3 ligase. The presence of the E3 ligase in the immunoprecipitate from the PROTAC-treated sample confirms the formation of the ternary complex.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key mechanisms and workflows discussed in this guide.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating a new PROTAC.
Caption: Simplified overview of CRBN and VHL E3 ligase complexes in PROTACs.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Identification of a Privileged Scaffold for Inhibition of Sterol Transport Proteins through the Synthesis and Ring Distortion of Diverse, Pseudo-Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Evaluating the Proteome-Wide Selectivity of Aster-A Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins represents a paradigm shift in therapeutic intervention, moving beyond inhibition to the complete removal of disease-driving proteins. Within this landscape, degraders targeting the sterol transport protein Aster-A are emerging as novel tools to modulate cholesterol metabolism, with potential applications in metabolic diseases and oncology. This guide provides a framework for evaluating the proteome-wide selectivity of Aster-A degraders, a critical parameter for their preclinical and clinical development. We will focus on the publicly available data for PROTAC Aster-A degrader-1 (also known as compound NGF3) and present a comparative analysis with a hypothetical alternative to illustrate best practices in data presentation and interpretation.
Comparative Selectivity Profile of Aster-A Degraders
A key challenge in the development of targeted protein degraders is ensuring their specificity for the intended target. Off-target degradation can lead to unforeseen toxicities and diminish the therapeutic window. The following table summarizes the available selectivity data for PROTAC Aster-A degrader-1 (NGF3) and presents a template for comparison with other potential degraders.
Note: Comprehensive proteome-wide mass spectrometry data for PROTAC Aster-A degrader-1 (NGF3) is not publicly available. The following table includes the reported selectivity against other sterol transport proteins and uses a hypothetical "Competitor-X" and simulated off-target data to illustrate a comparative framework.
| Parameter | PROTAC Aster-A degrader-1 (NGF3) | Competitor-X (Hypothetical) |
| On-Target Degradation | ||
| Target Protein | Aster-A | Aster-A |
| Cell Line | HeLa | HeLa |
| DC₅₀ (Degradation Concentration 50%) | 4.8 µM[1] | 2.5 µM |
| Dₘₐₓ (Maximum Degradation) | 60%[1] | 85% |
| Selectivity vs. Homologous Proteins | ||
| Aster-B Degradation | No detectable binding[1] | Minimal degradation (<10%) |
| Aster-C Degradation | No detectable binding[1] | Minimal degradation (<10%) |
| STARD1 Degradation | No detectable binding[1] | Not reported |
| ORP1 Degradation | Good selectivity (≥10-fold)[1] | Not reported |
| ORP2 Degradation | Good selectivity (≥10-fold)[1] | Not reported |
| Proteome-Wide Selectivity (Illustrative) | ||
| Number of Proteins Quantified | >8,000 | >8,000 |
| Significant Off-Target Degradation (>50%) | 2 | 8 |
| Top Off-Target Proteins (Hypothetical) | ZNF746, TRIM21 | HEXIM1, BRD2, BRD3, BRD4 |
Experimental Protocols
Accurate assessment of degrader selectivity relies on robust and well-controlled experimental designs. Below are detailed methodologies for key experiments in the evaluation of Aster-A degraders.
Global Proteomic Analysis by Mass Spectrometry
This protocol outlines a typical workflow for identifying and quantifying changes in protein abundance across the proteome following treatment with a degrader.
1. Cell Culture and Treatment:
-
HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are treated with either DMSO (vehicle control) or varying concentrations of the Aster-A degrader (e.g., 0.1, 1, 5, 10 µM) for a specified time (e.g., 24 hours).
2. Cell Lysis and Protein Digestion:
-
After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
For each sample, a fixed amount of protein (e.g., 50 µg) is reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide, and digested overnight with trypsin.
3. Peptide Labeling and Fractionation (for TMT-based quantification):
-
Digested peptides are labeled with Tandem Mass Tags (TMT) according to the manufacturer's instructions. Each TMT reagent has a unique mass that allows for the relative quantification of peptides from different samples in a single mass spectrometry run.
-
Labeled peptides are pooled, desalted, and fractionated using high-pH reversed-phase chromatography to increase proteome coverage.
4. LC-MS/MS Analysis:
-
Fractions are analyzed on a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Peptides are separated on an analytical column with a gradient of acetonitrile.
-
The mass spectrometer is operated in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
5. Data Analysis:
-
The raw mass spectrometry data is processed using a software suite such as Proteome Discoverer or MaxQuant.
-
Peptide and protein identification is performed by searching the data against a human protein database (e.g., UniProt).
-
For TMT-labeled samples, the reporter ion intensities are used to calculate the relative abundance of each protein across the different treatment conditions.
-
Statistical analysis is performed to identify proteins that show a significant and dose-dependent change in abundance in the degrader-treated samples compared to the vehicle control.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental approach, the following diagrams illustrate the Aster-A signaling pathway and the proteomics workflow.
Caption: Aster-A facilitates cholesterol transport from the plasma membrane to the ER.
Caption: Workflow for proteomic analysis of degrader selectivity.
References
Cross-Validation of Aster-A Degradation: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal analytical methods for the cross-validation of Aster-A protein degradation. Detailed experimental protocols and supporting data are presented to facilitate a comprehensive understanding of each technique's utility in characterizing the stability of this critical cholesterol transporter.
Introduction to Aster-A and the Imperative of Degradation Analysis
Aster-A is a crucial protein involved in the non-vesicular transport of cholesterol from the plasma membrane to the endoplasmic reticulum.[1][2] Its structural integrity is paramount for maintaining cellular cholesterol homeostasis. Degradation of Aster-A, prompted by various stress factors such as elevated temperatures, can compromise its function, potentially leading to cellular dysfunction. Therefore, accurately detecting and quantifying Aster-A degradation is essential for research and therapeutic development.
Cross-validation using orthogonal methods—techniques that measure the same attribute via different physical principles—is critical for obtaining a comprehensive and reliable assessment of protein degradation.[3][4] This guide focuses on a hypothetical scenario where Aster-A is subjected to thermal stress, leading to a cascade of degradation events including unfolding, aggregation, and fragmentation. We will explore the application of three distinct orthogonal methods to monitor these degradation pathways.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the workflow for the cross-validation of Aster-A degradation using the orthogonal methods discussed in this guide.
Hypothetical Signaling Pathway Affected by Aster-A Degradation
The degradation of Aster-A can disrupt cholesterol transport, impacting downstream signaling pathways. The following diagram illustrates a hypothetical signaling cascade affected by the loss of Aster-A function.
Experimental Protocols
Detailed methodologies for the three orthogonal techniques are provided below.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the presence of soluble aggregates and the loss of monomeric Aster-A.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: TSKgel G3000SWxl, 7.8 mm ID x 30 cm, 5 µm (or equivalent).
-
Mobile Phase: 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.4.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation:
-
Prepare a stock solution of Aster-A at 1 mg/mL in the mobile phase.
-
Subject one aliquot to thermal stress (e.g., incubation at 55°C for 1 hour). The control sample is kept at 4°C.
-
Filter both samples through a 0.22 µm syringe filter before injection.
-
-
Data Analysis: Integrate the peak areas for the monomer and any high molecular weight species (aggregates). Calculate the percentage of monomer loss and aggregate formation relative to the total protein.
Mass Spectrometry (MS) for Fragmentation and Oxidation Analysis
Objective: To identify specific cleavage sites and oxidative modifications resulting from thermal stress.
-
Instrumentation: High-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Sample Preparation (Bottom-up proteomics):
-
Take aliquots of the control and thermally stressed Aster-A samples.
-
Denature the proteins with 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Perform in-solution tryptic digestion overnight at 37°C.
-
Desalt the resulting peptides using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Column: Acclaim™ PepMap™ C18, 75 µm x 15 cm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 40% B over 60 minutes.
-
Mass Spectrometry: Operate in data-dependent acquisition mode, acquiring MS1 scans in the Orbitrap and fragmenting the top 20 most intense precursor ions via higher-energy collisional dissociation (HCD).
-
-
Data Analysis: Use a proteomics software suite (e.g., Proteome Discoverer™, MaxQuant) to search the MS/MS data against the Aster-A protein sequence. Search for common oxidative modifications (e.g., oxidation of methionine, tryptophan) and identify peptides that indicate fragmentation.
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
Objective: To monitor changes in the secondary structure of Aster-A upon thermal denaturation.
-
Instrumentation: A CD spectropolarimeter equipped with a temperature controller.
-
Sample Preparation:
-
Dilute the Aster-A stock solution to 0.1 mg/mL in 10 mM sodium phosphate buffer, pH 7.4.
-
Place the sample in a 1 mm pathlength quartz cuvette.
-
-
Data Acquisition:
-
Wavelength Scan: Record CD spectra from 190 to 260 nm at a starting temperature of 25°C.
-
Thermal Melt: Monitor the CD signal at 222 nm while increasing the temperature from 25°C to 95°C at a rate of 1°C/min.
-
-
Data Analysis: Analyze the wavelength scan to determine the initial secondary structure content. Plot the CD signal at 222 nm as a function of temperature to determine the melting temperature (Tm), which represents the midpoint of the unfolding transition.
Data Presentation: A Comparative Summary
The following table summarizes hypothetical quantitative data obtained from the cross-validation of Aster-A degradation.
| Parameter | Method | Control Sample (4°C) | Thermally Stressed Sample (55°C, 1 hr) |
| Monomer Purity (%) | Size Exclusion Chromatography (SEC) | 99.5% | 75.2% |
| Aggregate Formation (%) | Size Exclusion Chromatography (SEC) | 0.5% | 24.8% |
| Oxidation of Methionine-125 (%) | Mass Spectrometry (MS) | < 1% | 15% |
| Fragmentation at Lysine-210 (%) | Mass Spectrometry (MS) | Not Detected | 8% |
| Alpha-Helical Content (%) | Circular Dichroism (CD) | 45% | 20% |
| Melting Temperature (Tm) | Circular Dichroism (CD) | 62°C | N/A (Already Unfolded) |
Conclusion
This guide demonstrates the power of employing a multi-faceted, orthogonal approach to the analysis of protein degradation. By combining Size Exclusion Chromatography, Mass Spectrometry, and Circular Dichroism, researchers can achieve a comprehensive understanding of the degradation profile of Aster-A. SEC provides quantitative data on aggregation, MS offers detailed insights into specific chemical modifications and fragmentation, and CD reveals changes in conformational stability. The cross-validation of these distinct yet complementary datasets provides a high degree of confidence in the assessment of Aster-A stability, which is indispensable for the development of robust and reliable research and therapeutic applications.
References
Comparative Analysis of Aster-A Degraders in Diverse Cell Lines: A Guide for Researchers
A detailed examination of the efficacy and mechanism of action of proteolysis-targeting chimeras designed to degrade the sterol transporter Aster-A across various cellular contexts.
This guide provides a comprehensive comparative analysis of Aster-A degraders, a novel class of therapeutic agents targeting cholesterol metabolism. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of these compounds. Herein, we present a framework for comparing Aster-A degraders, including hypothetical performance data, detailed experimental protocols for their validation, and visualizations of the relevant biological pathways and experimental procedures.
Data Presentation: Comparative Efficacy of Aster-A Degraders
Due to the limited availability of publicly accessible, direct comparative data for multiple Aster-A degraders across different cell lines, the following tables present illustrative data for a hypothetical "Aster-A Degrader-1" and an "Alternative Degrader-2." This data is intended to serve as a template for researchers to structure their own findings and is based on typical performance metrics for proteolysis-targeting chimeras (PROTACs) in the field of targeted protein degradation.
Table 1: In Vitro Degradation of Aster-A by PROTAC Degraders
| Compound | Cell Line | Target | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Treatment Time (hours) |
| Aster-A Degrader-1 | HeLa (Cervical Cancer) | Aster-A | Cereblon (CRBN) | 15 | >90 | 18 |
| HepG2 (Liver Cancer) | Aster-A | Cereblon (CRBN) | 25 | >85 | 18 | |
| MCF-7 (Breast Cancer) | Aster-A | Cereblon (CRBN) | 50 | >80 | 18 | |
| Alternative Degrader-2 | HeLa (Cervical Cancer) | Aster-A | von Hippel-Lindau (VHL) | 20 | >95 | 18 |
| HepG2 (Liver Cancer) | Aster-A | von Hippel-Lindau (VHL) | 30 | >90 | 18 | |
| MCF-7 (Breast Cancer) | Aster-A | von Hippel-Lindau (VHL) | 65 | >85 | 18 |
-
DC50 (Half-maximal Degradation Concentration): The concentration of the degrader at which 50% of the target protein is degraded.
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation achieved.
Table 2: Anti-proliferative Activity of Aster-A Degraders
| Compound | Cell Line | IC50 (nM) | Assay | Incubation Time (hours) |
| Aster-A Degrader-1 | HeLa | 150 | MTT | 72 |
| HepG2 | 250 | MTT | 72 | |
| MCF-7 | 400 | MTT | 72 | |
| Alternative Degrader-2 | HeLa | 200 | CCK-8 | 72 |
| HepG2 | 300 | CCK-8 | 72 | |
| MCF-7 | 550 | CCK-8 | 72 |
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of the degrader at which 50% of cell growth is inhibited.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of Aster-A degraders. The following are standard protocols for key experiments.
Western Blot for Aster-A Degradation
This protocol is used to quantify the degradation of Aster-A protein in cells treated with a degrader.
Materials:
-
Cell lines of interest (e.g., HeLa, HepG2, MCF-7)
-
Aster-A degrader compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against Aster-A
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the Aster-A degrader or vehicle control for the desired time (e.g., 18 hours).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer and incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies for Aster-A and a loading control overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an ECL substrate.
-
Quantify band intensities using image analysis software. Normalize Aster-A band intensity to the loading control.
-
Calculate DC50 and Dmax values from dose-response curves.
-
Cell Viability Assay (MTT or CCK-8)
This protocol measures the effect of Aster-A degraders on cell proliferation and viability.
Materials:
-
Cell lines of interest
-
Aster-A degrader compound
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the Aster-A degrader and incubate for a specified period (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the Aster-A - Degrader - E3 Ligase ternary complex.
Materials:
-
Treated cell lysates (pre-treated with a proteasome inhibitor like MG132)
-
Antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Lysate Preparation: Lyse cells treated with the degrader and a proteasome inhibitor.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the E3 ligase or a control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against Aster-A and the E3 ligase to detect the co-immunoprecipitated proteins.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key biological and experimental concepts related to Aster-A degraders.
A Head-to-Head Comparison: Aster-A PROTACs Versus Small Molecule Inhibitors in Advancing Sterol Transport Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Aster-A targeting Proteolysis Targeting Chimeras (PROTACs) and traditional small molecule inhibitors, supported by experimental data and detailed methodologies. This guide will delve into the distinct mechanisms of action, comparative efficacy, and the unique advantages offered by each modality in the context of targeting the sterol transport protein Aster-A.
The emergence of PROTAC technology has ushered in a new era of targeted protein degradation, offering a powerful alternative to classical occupancy-based inhibition. This is particularly relevant for non-enzymatic targets like Aster-A, a key player in nonvesicular cholesterol transport. This guide will illuminate the advantages of a degradation-based approach over simple inhibition for modulating the function of Aster-A and its associated signaling pathways.
Mechanism of Action: A Tale of Two Strategies
Small molecule inhibitors and PROTACs employ fundamentally different mechanisms to modulate the function of a target protein.
Small Molecule Inhibitors: These molecules typically function by binding to a specific site on the target protein, such as an active site or an allosteric site, thereby blocking its activity. This interaction is governed by the principles of equilibrium binding, requiring sustained occupancy of the binding site to maintain inhibition.
PROTACs: These heterobifunctional molecules operate through an event-driven, catalytic mechanism. A PROTAC molecule consists of a ligand that binds to the target protein (in this case, Aster-A), a linker, and a ligand that recruits an E3 ubiquitin ligase. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. A single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a sustained and profound reduction in protein levels.[1][2]
Quantitative Comparison: Aster-A PROTACs vs. Small Molecule Inhibitors
| Compound | Type | Target(s) | Efficacy Metric | Value | Reference |
| AI-3d | Small Molecule Inhibitor | Aster-A, Aster-B, Aster-C | IC50 (Aster-A) | 0.11 µM | [3] |
| NGF3 | PROTAC | Aster-A | Degradation | Promising Aster-A degradation in cells | [4] |
Advantages of the PROTAC Approach for Aster-A
The unique catalytic mechanism of PROTACs offers several distinct advantages over traditional small molecule inhibitors for targeting Aster-A:
-
Sustained Target Knockdown: By inducing degradation, PROTACs lead to a long-lasting reduction in the total cellular pool of Aster-A, which can result in a more durable biological effect compared to the transient inhibition by small molecules.[5]
-
Overcoming High Target Expression: In disease states where Aster-A may be overexpressed, PROTACs can effectively reduce its levels, a feat that can be challenging for inhibitors that rely on stoichiometric binding.[6]
-
Potential for Enhanced Selectivity: The requirement for the formation of a stable ternary complex (Aster-A-PROTAC-E3 ligase) can provide an additional layer of selectivity, potentially reducing off-target effects.[2]
-
Targeting Non-Enzymatic Functions: Aster-A's function as a sterol transporter is not enzymatic. PROTACs, by removing the entire protein, can disrupt all its functions, including scaffolding and protein-protein interactions, which may not be addressable by a small molecule inhibitor that only blocks a specific binding site.[1]
Signaling Pathways and Experimental Workflows
To understand the context of Aster-A targeting, it is crucial to visualize its role in cellular cholesterol transport and the experimental workflows used to assess the efficacy of inhibitors and degraders.
Aster-A Signaling Pathway
The following diagram illustrates the role of Aster-A in the nonvesicular transport of cholesterol from the plasma membrane to the endoplasmic reticulum (ER).
Experimental Workflow for Comparing Inhibitors and PROTACs
The following diagram outlines a typical experimental workflow to compare the efficacy of a small molecule inhibitor and a PROTAC targeting Aster-A.
References
- 1. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 2. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
Benchmarking the In Vivo Stability of Aster-A Ligand-3 Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has witnessed a surge in the development of Proteolysis Targeting Chimeras (PROTACs) as a promising therapeutic modality. Among the vast landscape of PROTACs, those utilizing novel ligands to target specific proteins of interest are of significant interest. This guide provides a comparative analysis of the in vivo stability of PROTACs based on Aster-A Ligand-3, a novel ligand for the sterol transport protein Aster-A.
Due to the nascent stage of research into this compound based PROTACs, direct, comprehensive in vivo stability and pharmacokinetic data are not yet publicly available. The primary literature to date focuses on the synthesis and in vitro characterization of these molecules, with one compound, designated as NGF3, showing promising degradation of Aster-A in cellular assays.
Therefore, this guide will present a comparative framework, outlining the necessary in vivo studies and providing available data from other well-characterized PROTACs that share key features with the Aster-A degraders, such as the utilization of a pomalidomide-based E3 ligase ligand. This will allow for an informed, albeit indirect, benchmark of the potential in vivo performance of this compound based PROTACs and will highlight the experimental data required for a direct comparison.
Data Presentation: A Comparative Overview
The following tables summarize key in vivo stability and pharmacokinetic parameters. Data for this compound based PROTACs are currently unavailable and are marked as "Data Not Available." This section will be updated as new research emerges. For comparative purposes, representative data from other published pomalidomide-based PROTACs are included.
Table 1: In Vivo Pharmacokinetic Parameters of Representative Pomalidomide-Based PROTACs
| PROTAC | Target Protein | E3 Ligase Ligand | Animal Model | Dosing Route & Level | Half-life (t½) | Cmax | AUC | Bioavailability (%) | Reference |
| NGF3 (Aster-A Degrader) | Aster-A | Pomalidomide (B1683931) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Compound 16 | EGFR | Pomalidomide | N/A (In vitro data) | N/A | N/A | N/A | N/A | N/A | [1] |
| Pomalidomide (E3 Ligand) | N/A | Pomalidomide | Humanized-liver mice | 100 mg/kg (oral) | ~7.5 hours (in humans) | Data Not Available | Data Not Available | >70% (in humans) | [2][3] |
Table 2: In Vivo Target Protein Degradation
| PROTAC | Target Protein | Animal Model | Tissue | Dosing Regimen | Maximum Degradation (Dmax) (%) | Duration of Degradation | Reference |
| NGF3 (Aster-A Degrader) | Aster-A | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| DP1 | BRD4 | SCID Mice | Tumor | 100 mg/kg for 12 days | Not specified | Sustained | [4] |
| p38α-PROTAC | p38α | Mice | Liver (systemic), Mammary tumors (local) | Systemic and local administration | Not specified | Not specified | [5][6] |
Experimental Protocols
A thorough in vivo assessment of a PROTAC's stability and efficacy is critical for its preclinical development. The following are detailed methodologies for key experiments required to benchmark the in vivo performance of this compound based PROTACs.
Pharmacokinetic (PK) Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC in an animal model.
Methodology:
-
Animal Model: Select an appropriate animal model, typically mice or rats.
-
Drug Administration: Administer the PROTAC via relevant routes, such as intravenous (IV) for assessing clearance and volume of distribution, and oral (PO) or intraperitoneal (IP) for determining bioavailability.
-
Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
LC-MS/MS Analysis: Quantify the concentration of the PROTAC in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability is calculated by comparing the AUC from oral administration to that from IV administration.
Tissue Distribution Study
Objective: To determine the extent and localization of PROTAC distribution in various tissues.
Methodology:
-
Animal Model and Dosing: Administer the PROTAC to animals as in the PK study.
-
Tissue Harvesting: At selected time points, euthanize the animals and harvest relevant tissues (e.g., tumor, liver, kidney, brain, etc.).
-
Tissue Homogenization: Homogenize the tissue samples to create a uniform lysate.
-
Extraction and Quantification: Extract the PROTAC from the tissue homogenates and quantify its concentration using LC-MS/MS.
-
Data Analysis: Express the PROTAC concentration in each tissue, typically as nanograms per gram of tissue.
In Vivo Target Protein Degradation Assay
Objective: To measure the extent and duration of target protein degradation in relevant tissues following PROTAC administration.
Methodology:
-
Animal Model and Dosing: Treat animals with the PROTAC at various doses and for different durations.
-
Tissue Collection: Harvest tissues of interest at specified time points after the final dose.
-
Protein Extraction: Lyse the tissue samples to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., Aster-A) and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Visualize the protein bands using an appropriate detection reagent.
-
-
Densitometry: Quantify the intensity of the protein bands and normalize the target protein level to the loading control to determine the percentage of degradation compared to vehicle-treated controls.
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows relevant to the in vivo benchmarking of PROTACs.
Caption: Mechanism of Action for an this compound based PROTAC.
Caption: Experimental workflow for in vivo stability and efficacy testing of PROTACs.
Caption: Logical framework for the comparative analysis of PROTAC in vivo stability.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic profiles of pomalidomide in human plasma simulated with pharmacokinetic data in control and humanized-liver mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α [diposit.ub.edu]
- 6. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Aster-A Ligand-3
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical compounds are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Aster-A Ligand-3, a compound utilized in the synthesis of PROTAC (Proteolysis-Targeting Chimera) Aster-A degraders as a ligand for E3 ligase.[1] Adherence to these protocols is critical for operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and be fully aware of its potential hazards. While comprehensive toxicological data for this compound is not fully available, it should be handled as a potentially hazardous substance.[2]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A lab coat
Engineering Controls: All handling and preparation for the disposal of this compound, particularly in its solid, powdered form, should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[2] Ensure adequate ventilation in the work area.[2]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through collection and transfer to a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]
Step 1: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Maintain separate waste containers for solid and liquid waste.
Step 2: Solid Waste Collection
-
Place all solid waste contaminated with this compound (e.g., contaminated gloves, weigh boats, paper towels, and non-reusable labware) into a designated, leak-proof, and sealable container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," its CAS number (2375541-28-7), and any other identifiers required by your institution.
Step 3: Liquid Waste Collection
-
Collect all liquid waste containing this compound, including solutions and the first rinse of any glassware, in a compatible, shatter-resistant, and sealable container.
-
The liquid waste container must be clearly labeled as "Hazardous Waste," with the chemical name, CAS number, and the approximate concentration of the ligand.
-
Keep the container securely capped at all times, except when adding waste.
Step 4: Storage of Waste
-
Store all hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure the storage location is inaccessible to unauthorized personnel and is segregated from incompatible materials.
Step 5: Arranging for Disposal
-
Once a waste container is full, or if it has been in storage for a period approaching your institution's limit (often not to exceed one year for partially filled containers), contact your institution's EHS department to schedule a pickup.
-
Do not overfill containers; leave at least one inch of headroom to allow for expansion.
Step 6: Decontamination of Reusable Glassware
-
For reusable glassware, the initial rinse with a suitable solvent must be collected as hazardous waste.
-
Subsequent rinses (typically a triple rinse) can often be managed as non-hazardous waste, but this should be verified with your institution's EHS guidelines.
Quantitative Data and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 2375541-28-7 | [1] |
| Molecular Formula | C₁₉H₂₂N₄O₄S | [1] |
| Storage Temperature | -20℃ | [1] |
| Acute Toxicity (Oral) | No data available | [2] |
| Skin Corrosion/Irritation | No data available | [2] |
| Carcinogenicity | No data available | [2] |
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical workflow from the experimental use of this compound to its final, proper disposal, emphasizing the critical safety and segregation steps.
Caption: Workflow for the safe handling and disposal of this compound.
References
Personal protective equipment for handling Aster-A Ligand-3
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Aster-A Ligand-3, a component utilized in the synthesis of PROTAC (Proteolysis Targeting Chimera) Aster-A degraders. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Gloves | Chemical impermeable gloves. Must be inspected prior to use.[1] |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | Full-face Respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.
Handling:
-
Work in a well-ventilated area.[1]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools.[1]
-
Take measures to prevent fire caused by electrostatic discharge.[1]
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials and foodstuff containers.[1]
-
The recommended storage temperature is -20℃.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action must be taken.
Spill Response:
-
Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]
-
Remove all sources of ignition.[1]
-
Ensure adequate ventilation.[1]
-
Use personal protective equipment, including chemical impermeable gloves.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Do not let the chemical enter drains.[1]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[1]
First-Aid Measures:
| Exposure Route | Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination.
-
Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[1]
-
Container Disposal: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill. Combustible packaging materials may be incinerated with flue gas scrubbing.[1]
Experimental Workflow: Handling this compound
The following diagram outlines the standard operational workflow for handling this compound from receipt to disposal.
Signaling Pathway: Role of this compound in PROTAC-Mediated Protein Degradation
This compound acts as a ligand for an E3 ubiquitin ligase. In the context of a PROTAC, it serves to recruit the E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The diagram below illustrates this general mechanism.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
